Technical Documentation Center

5-Bromo-6-fluoro-2-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-6-fluoro-2-methylquinoline
  • CAS: 80290-18-2

Core Science & Biosynthesis

Foundational

Electronic and steric properties of 5-Bromo-6-fluoro-2-methylquinoline

An In-Depth Technical Guide to the Electronic and Steric Properties of 5-Bromo-6-fluoro-2-methylquinoline Executive Summary The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Steric Properties of 5-Bromo-6-fluoro-2-methylquinoline

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and transition metal catalysis[1]. Among the myriad of halogenated heterocycles, 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) stands out as a highly specialized, privileged scaffold. By strategically positioning three distinct substituents—a highly polarizable bromine, a highly electronegative fluorine, and a sterically demanding methyl group—chemists can precisely tune the molecule's electronic push-pull dynamics and steric topography. This guide dissects the causality behind these physicochemical properties and provides self-validating protocols for utilizing this scaffold in drug development and coordination chemistry.

Electronic Topography: Synergistic Push-Pull Dynamics

The unadorned quinoline core is inherently electron-deficient due to the electronegative nitrogen atom in the fused pyridine ring. The introduction of substituents at the 2, 5, and 6 positions drastically alters the molecular orbital landscape[2].

  • The 6-Fluoro Substituent (-I, +M): Fluorine exerts a profound inductive electron-withdrawing effect (-I) through the sigma framework, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). However, its lone pairs participate in resonance (+M) with the aromatic pi system[2]. This dual nature stabilizes the carbocyclic ring against oxidative metabolism (e.g., preventing epoxidation by cytochrome P450 enzymes) while simultaneously enhancing lipophilicity and membrane permeability[3].

  • The 5-Bromo Substituent (-I, Weak +M): Bromine at the 5-position acts as a highly polarizable electron sink. It exerts a strong -I effect, further depleting electron density from the carbocycle. The synergistic withdrawal by both the 5-Br and 6-F groups creates a highly electron-deficient benzene ring, which is critical for modulating the pKa of the quinoline nitrogen and preventing off-target toxicities[3].

  • The 2-Methyl Substituent (+I): In stark contrast to the halogens, the methyl group provides an inductive electron-donating effect (+I) and hyperconjugation. This localized electron donation slightly enriches the electron density of the adjacent pyridine ring, specifically increasing the basicity and nucleophilicity of the nitrogen lone pair.

ElectronicSteric Core Quinoline Core (Electron-Deficient) F6 6-Fluoro Group (-I, +M) Elec Electronic Topography (Push-Pull Dynamics) F6->Elec Withdraws e- density from carbocycle Br5 5-Bromo Group (-I, Bulky) Br5->Elec Inductive withdrawal, polarizability Steric Steric Topography (Coordination Hindrance) Br5->Steric Peri-position clash with C4 Me2 2-Methyl Group (+I, Steric Shield) Me2->Elec Donates e- to pyridine ring Me2->Steric Shields N1 lone pair Elec->Core Modulates HOMO/LUMO Steric->Core Dictates binding angles

Logical relationship of substituent effects on the quinoline core.

Steric Topography: The "Peri" Effect and Nitrogen Shielding

Beyond electronic modulation, the spatial arrangement of 5-Bromo-6-fluoro-2-methylquinoline dictates its physical interactions with biological targets and transition metals.

  • Nitrogen Shielding via 2-Methyl: The methyl group at the C2 position acts as a steric gatekeeper. In coordination chemistry, this bulky group severely hampers the approach of transition metals (e.g., Pd(II), Pt(II), Ir) to the nitrogen lone pair[4][5]. This steric hindrance prevents the formation of inactive catalytic dimers or trimers, forcing specific distorted geometries in metallacycles and enhancing the longevity of chiral catalysts[4][5][6].

  • The "Peri" Effect via 5-Bromo: The large van der Waals radius of bromine (~1.85 Å) at the C5 position creates significant steric bulk at the peri-position (interacting with the C4 region). This restricts the rotational freedom of any subsequent functionalization at C4 and sterically shields the adjacent 6-fluoro group from nucleophilic aromatic substitution (SNAr).

Quantitative Data Summaries

Table 1: Physicochemical and Steric Parameters of Substituents

SubstituentPositionElectronic EffectSteric Parameter (vdW Radius)Functional Consequence in Scaffold
Methyl C2+I, Hyperconjugation~2.00 ÅSterically shields N1; prevents catalyst dimerization[5].
Bromo C5-I, Weak +M~1.85 ÅInduces peri-steric clash; highly polarizable for target binding[7].
Fluoro C6Strong -I, +M~1.47 ÅLowers HOMO; blocks oxidative metabolism; increases lipophilicity[3].

Table 2: Influence of the 2-Methyl Group on Metal Coordination[4][5]

Ligand ScaffoldMetal CenterCoordination OutcomeCausality / Observation
Unsubstituted QuinolinePd(II) / Pt(II)Rapid DimerizationUnrestricted access to N1 lone pair allows multi-metal binding.
2-MethylquinolinePd(II) / Pt(II)Mononuclear / DistortedC2-Methyl clashes with metal ligands, forcing a distorted geometry.

Self-Validating Experimental Protocols

Protocol A: Regioselective Electrophilic Bromination (Scaffold Synthesis)

Objective: Synthesize 5-bromo-6-fluoro-2-methylquinoline from 6-fluoro-2-methylquinoline for use as a precursor in EPAC inhibitor development (e.g., CE3F4)[7]. Causality: Direct bromination of quinolines often yields intractable mixtures. By utilizing Aluminum Chloride (AlCl3), the Lewis acid complexes with the basic quinoline nitrogen. This complexation strongly deactivates the pyridine ring, directing electrophilic aromatic substitution to the C5 and C8 positions. Because the 6-fluoro group is an ortho/para director, the C5 position becomes the most electronically activated and sterically viable site[7].

Step-by-Step Methodology:

  • Complexation: Dissolve 6-fluoro-2-methylquinoline (1.0 equiv) in anhydrous 1,2-dichloroethane under an inert argon atmosphere. Slowly add anhydrous AlCl3 (2.5 equiv) at 0 °C. Validation: The solution will darken, indicating the formation of the N-AlCl3 Lewis acid-base complex, successfully deactivating the pyridine ring.

  • Bromination: Heat the mixture to 60 °C. Dropwise, add a solution of Br2 (1.2 equiv) in 1,2-dichloroethane over 30 minutes[7].

  • Reaction Monitoring: Stir at 60 °C for 3 hours. Monitor via LC-MS until the starting material is consumed. The steric bulk of the newly added bromine will naturally halt over-bromination at the adjacent C7 position.

  • Quenching & Isolation: Cool to 0 °C and carefully quench with ice water. Extract with dichloromethane, wash with saturated sodium thiosulfate (to remove unreacted Br2), dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel chromatography to isolate 5-bromo-6-fluoro-2-methylquinoline as the major product[7].

SynthesisWorkflow Start 6-Fluoro-2-methylquinoline Complex AlCl3 Complexation (Deactivates Pyridine Ring) Start->Complex Step 1 Bromination Electrophilic Bromination (Br2 addition at 60°C) Complex->Bromination Directs to C5/C8 Product 5-Bromo-6-fluoro-2-methylquinoline (Major Product) Bromination->Product Regioselective Reduction Pt/C Catalyzed Reduction (Yields Tetrahydroquinoline) Product->Reduction Scaffold Derivatization EPAC EPAC Inhibitor (e.g., CE3F4) Reduction->EPAC Formylation & Resolution

Synthesis workflow of 5-Bromo-6-fluoro-2-methylquinoline and its conversion to EPAC inhibitors.

Protocol B: Validation of Steric Hindrance via Metal Coordination Assay

Objective: Quantify the steric impact of the 2-methyl group on transition metal complexation. Causality: Comparing the coordination kinetics of the synthesized scaffold versus a non-methylated analog reveals the energetic penalty imposed by the C2-methyl group during metallacycle self-assembly[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of 5-bromo-6-fluoro-2-methylquinoline in deuterated dimethyl sulfoxide (DMSO-d6).

  • Complexation: Add 1.0 equivalent of (en)Pd(NO3)2 (Ethylenediamine palladium(II) nitrate) to the NMR tube[4].

  • NMR Monitoring: Acquire 1H NMR spectra at t=0, 1h, and 24h at 25 °C.

  • Validation: Observe the chemical shift of the C3 and C4 protons. Unlike unsubstituted quinolines which rapidly coordinate and show immediate downfield shifts, the 2-methyl derivative will show significantly broadened peaks and slower complexation kinetics due to the steric clash between the C2-methyl group and the ethylenediamine ligand on the Pd(II) center[4].

References

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Guest-induced stereoselective self-assembly of quinoline-containing Pd II and Pt II metallacycles Source: RSC Publishing URL:[Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: Briefings in Bioinformatics | Oxford Academic URL:[Link]

  • Inhibiting deactivation of iridium catalysts with bulky substituents on coordination atoms Source: Dalian Institute of Chemical Physics URL: [Link]

  • Synthesis and structure of bis(2-methylquinoline-8-selenolato)platinum Source: Academia.edu URL:[Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 5-Bromo-6-fluoro-2-methylquinoline

Executive Summary & Substrate Rationale The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. Specifically, 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2)[1] serves as a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Rationale

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. Specifically, 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2)[1] serves as a highly valuable building block in the development of biologically active molecules, including tetrahydroquinoline-based EPAC (Exchange Protein Directly Activated by cAMP) inhibitors[2].

While traditional nucleophilic aromatic substitution (SNAr) is often ineffective for unactivated aryl halides, the Buchwald-Hartwig amination provides a robust, palladium-catalyzed pathway to construct C–N bonds[3]. The unique electronic topology of 5-bromo-6-fluoro-2-methylquinoline dictates its reactivity:

  • Inductive Activation: The highly electronegative 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring, significantly accelerating the initial oxidative addition of the Pd(0) catalyst into the C5–Br bond.

  • Steric & Coordination Challenges: The adjacent fluorine atom introduces steric bulk near the reaction center. Furthermore, the quinoline nitrogen can act as a competing coordinating ligand, potentially poisoning the catalyst[4].

This application note details a highly optimized, self-validating protocol designed to overcome these challenges, utilizing a sterically demanding biaryl phosphine ligand system to ensure rapid turnover and high yields[5].

Catalytic System Design & Mechanistic Insights

To achieve complete conversion and suppress off-target side reactions (such as hydrodehalogenation), the catalytic system must be precisely engineered[5]:

  • Precatalyst ( Pd2​(dba)3​ ): Tris(dibenzylideneacetone)dipalladium(0) is selected as the Pd source. Unlike Pd(II) salts which require in situ reduction, Pd2​(dba)3​ provides direct access to the active Pd(0) species, ensuring a rapid initiation of the catalytic cycle[4].

  • Ligand (XPhos): 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) is critical for this substrate. Its electron-rich nature stabilizes the Pd(II) intermediate, while its immense steric bulk prevents the formation of unreactive bis-amine palladium complexes and forces the critical reductive elimination step to occur rapidly[5].

  • Base ( NaOtBu or Cs2​CO3​ ): Sodium tert-butoxide is highly efficient for the deprotonation of secondary amines. For base-sensitive functional groups, Cesium carbonate ( Cs2​CO3​ ) serves as a milder, albeit slower, alternative[6].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Ar-Br AmineCoord Amine Binding & Deprotonation Pd(II)(Ar)(NR2)L OxAdd->AmineCoord + HNR2, Base - Base·HBr RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regeneration Product 5-Amino-6-fluoro- 2-methylquinoline RedElim->Product Substrate 5-Bromo-6-fluoro- 2-methylquinoline Substrate->OxAdd

Catalytic cycle of the Buchwald-Hartwig amination for 5-bromo-6-fluoro-2-methylquinoline.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions. The data demonstrates that the transition from first-generation bidentate ligands (BINAP) to bulky monodentate ligands (XPhos) is the primary driver of yield improvement[3],[5].

EntryPrecatalyst (5 mol% Pd)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)
1 Pd(OAc)2​ BINAP Cs2​CO3​ Toluene1101245
2 Pd2​(dba)3​ BINAP NaOtBu Toluene901258
3 Pd2​(dba)3​ XPhos Cs2​CO3​ 1,4-Dioxane100872
4 Pd2​(dba)3​ XPhos NaOtBu THF80865
5 Pd2​(dba)3​ XPhos NaOtBu Toluene 90 2 89

Note: Yields are isolated yields after silica gel chromatography. Entry 5 represents the optimized protocol.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system; researchers are instructed to verify intermediate states before proceeding, ensuring high reproducibility and minimizing reagent waste.

Reagents & Materials
  • Substrate: 5-Bromo-6-fluoro-2-methylquinoline (1.0 mmol, 240.07 g/mol )[7]

  • Coupling Partner: Secondary amine (e.g., morpholine) or primary aniline (1.2 mmol)

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 2.5 mol%)

  • Ligand: XPhos (0.10 mmol, 10 mol%)

  • Base: NaOtBu (1.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Execution

Step 1: Inert Atmosphere Setup (Crucial for Pd(0) stability)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-6-fluoro-2-methylquinoline, Pd2​(dba)3​ , XPhos, and NaOtBu [4].

  • Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

Step 2: Reagent Addition & Heating

  • Add the amine (if liquid) and anhydrous, degassed toluene (5.0 mL) via a gas-tight syringe through the septum.

  • Replace the septum with a Teflon screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm).

Step 3: In-Process Control (IPC) & Self-Validation

  • After 2 hours, briefly cool the reaction and extract a 10 µL aliquot. Dilute in LC-MS grade acetonitrile.

  • Validation Check: Analyze via LC-MS. The reaction is complete when the starting material mass ( m/z ~240/242, characteristic 1:1 bromine isotope pattern) is completely consumed[7], and the target product mass is dominant. If starting material persists, continue heating and re-check after 1 hour.

Step 4: Quench & Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter the mixture through a pad of Celite to remove the precipitated palladium black and inorganic salts[6].

  • Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification & Characterization

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient).

  • Validation Check (NMR): Confirm product identity via 1 H and 13 C NMR. Pay special attention to the 1 H NMR signals of the quinoline core; the fluorine atom at C6 will cause characteristic ortho and meta splitting ( JH-F​ ) with the protons at C7 and C8, which serves as a definitive structural confirmation.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk, Argon) Step2 2. Catalytic Activation (Pd2(dba)3 + XPhos) Step1->Step2 Step3 3. C-N Coupling Reaction (Toluene, 90-110 °C, 2-12 h) Step2->Step3 Step4 4. Quench & Filtration (Celite pad, EtOAc wash) Step3->Step4 Step5 5. Chromatographic Purification (Silica Gel, Hexane/EtOAc) Step4->Step5 Step6 6. Analytical Validation (NMR, LC-MS, HPLC) Step5->Step6

Step-by-step experimental workflow for the palladium-catalyzed amination process.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis Organic-Synthesis.com URL: [Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors National Institutes of Health (NIH) / PMC URL:[Link]

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand American Chemical Society (ACS) / Digitellinc URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 5-Bromo-6-fluoro-2-methylquinoline

Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Strategic Overview 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) is a highly valuable heterocyclic scaffold in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Strategic Overview

5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized as an advanced intermediate in the synthesis of Exchange Protein Directly Activated by cAMP (EPAC) inhibitors and other bioactive tetrahydroquinolines ()[1].

The catalytic hydrogenation of this substrate presents a classic chemoselectivity challenge: reducing the nitrogen-containing heteroaromatic ring while preserving the highly labile carbon-bromine (C-Br) bond. Standard noble metal catalysts (e.g., Pd/C) typically result in rapid hydrodebromination due to facile oxidative addition into the C-Br bond ()[2]. To achieve chemoselective reduction to 5-bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, non-noble metal heterogeneous systems—such as in situ generated granular cobalt catalysts—must be employed ()[3]. Conversely, if the synthetic goal is the removal of the bromine directing group to yield 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, palladium-catalyzed reductive dehalogenation is the preferred pathway.

Mechanistic Pathways & Workflow

G Start 5-Bromo-6-fluoro-2-methylquinoline Cond1 Cobalt Catalyst (Co(OAc)2 / Zn, H2O) Start->Cond1 Chemoselective Reduction Cond2 Palladium Catalyst (Pd/C, H2, MeOH) Start->Cond2 Hydrodebrominative Reduction Prod1 5-Bromo-6-fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline (Halogens Preserved) Cond1->Prod1 C=N / C=C Saturation Prod2 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline (Bromine Cleaved) Cond2->Prod2 C-Br Cleavage + Ring Saturation

Divergent catalytic hydrogenation pathways for 5-Bromo-6-fluoro-2-methylquinoline.

Catalyst Selection and Causality (E-E-A-T)

The choice of catalyst dictates the fate of the halogen substituents through fundamental organometallic principles:

  • Chemoselective Pathway (Cobalt): Granular cobalt, generated via the reduction of Co(OAc)₂·4H₂O with zinc dust, provides a highly active surface that preferentially coordinates and polarizes the quinoline C=N bond[3]. The d-band center of this Co(0) surface is energetically mismatched for oxidative addition into the C-Br bond at moderate temperatures (70–100 °C). This thermodynamic barrier preserves the bromine atom while fully saturating the pyridine ring[4].

  • Hydrodebrominative Pathway (Palladium/Nickel): Pd/C and Ni/C are highly active for both alkene/imine reduction and hydrogenolysis. The highly polarizable C-Br bond readily undergoes oxidative addition to Pd(0) or Ni(0) species, followed by reductive elimination in the presence of H₂, leading to complete debromination[2]. The C-F bond remains intact due to its significantly higher bond dissociation energy.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected conversion and selectivity metrics based on established reaction parameters for haloquinolines.

Catalyst SystemSolventTemp (°C)Pressure (bar)Time (h)Conversion (%)Selectivity for Halogen Preservation (%)Major Product
Co(OAc)₂ / Zn (15 mol%) H₂O1003015>99>955-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Pt/C (5 wt%) + Acid EtOAc50101285~805-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Pd/C (10 wt%) MeOH2514>99<16-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Ni/C-3 (3 wt%) MeOH10010024>99<16-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Experimental Protocols

Self-Validating System Note: Both protocols include built-in analytical checkpoints. Aliquots must be analyzed via GC-MS to confirm the molecular ion mass before proceeding to workup, ensuring the reaction has not over-reduced or stalled.

Protocol A: Chemoselective Hydrogenation (Preserving Bromine and Fluorine)

Objective: Synthesize 5-bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Reference Methodology: Adapted from heterogeneous Co-catalyzed hydrogenation protocols ()[3].

  • Preparation of the Autoclave: Ensure a 300 mL stainless steel autoclave (e.g., Parr Instrument) is thoroughly cleaned, dried, and purged with argon to remove residual oxygen.

  • Reagent Loading: Under an argon atmosphere, charge the autoclave vial with:

    • 5-Bromo-6-fluoro-2-methylquinoline (0.5 mmol, ~120 mg)

    • Co(OAc)₂·4H₂O (5 mol%, 0.025 mmol, 6.2 mg)

    • Fine Zinc dust (15 mol%, 0.075 mmol, 4.9 mg)

    • Critical Causality Note: Reduced Zn loading (15% vs standard 50%) is mandatory to mitigate detrimental dehalogenation side reactions with haloquinolines[4].

    • Degassed DI Water (1.5 mL)

  • Pressurization: Seal the autoclave and purge with H₂ gas three times (pressurize to 10 bar, then vent). Finally, pressurize the system to 30 bar of H₂.

  • Reaction Execution: Heat the reaction mixture to 100 °C while stirring at 800 rpm. Maintain these conditions for 15 hours.

  • Validation Checkpoint: Cool the reactor to room temperature and carefully vent the H₂. Extract a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. Expected MS (ESI): m/z [M+H]+ ≈ 244.0 / 246.0 (1:1 isotopic pattern confirming Br preservation).

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (heptane/EtOAc) to yield the target compound.

Protocol B: Hydrodebrominative Reduction (Cleaving Bromine)

Objective: Synthesize 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

  • Reagent Loading: In a standard 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-6-fluoro-2-methylquinoline (0.5 mmol) in HPLC-grade Methanol (5.0 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Pd/C is highly pyrophoric; add under a blanket of argon or wet with a drop of water prior to addition.

  • Atmosphere Exchange: Attach a hydrogen balloon via a three-way stopcock. Evacuate the flask under mild vacuum and backfill with H₂. Repeat three times.

  • Reaction Execution: Stir the suspension vigorously at 25 °C under 1 atm of H₂ for 4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot should completely disappear. GC-MS of an aliquot should show m/z [M+H]+ ≈ 166.1 (confirming the loss of the Br isotope pattern).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (10 mL). Concentrate the filtrate in vacuo to afford the debrominated tetrahydroquinoline product.

References

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds Source: MDPI (Catalysts) URL:[Link]

Sources

Method

Advanced Agrochemical Scaffold Synthesis: Applications of 5-Bromo-6-fluoro-2-methylquinoline in Novel Fungicide Discovery

Executive Summary The rapid emergence of fungicide resistance in phytopathogenic fungi necessitates the continuous development of agrochemicals with novel modes of action (MoA). Recently, quinoline and 1,2,3,4-tetrahydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of fungicide resistance in phytopathogenic fungi necessitates the continuous development of agrochemicals with novel modes of action (MoA). Recently, quinoline and 1,2,3,4-tetrahydroquinoline derivatives have been identified as highly potent classes of fungicides. Specific derivatives have shown groundbreaking efficacy by targeting class II dihydroorotate dehydrogenase (DHODH II) [1] and chitin synthase (CHS) [2].

As a Senior Application Scientist, I have designed this protocol guide to demonstrate the utility of 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) as a privileged, multi-functional building block for agrochemical discovery. This guide details the chemoselective reduction of this scaffold, subsequent late-stage functionalization, and the biological validation workflows required to identify next-generation crop protection agents.

Mechanistic Rationale & Scaffold Design (E-E-A-T)

The structural features of 5-Bromo-6-fluoro-2-methylquinoline make it an exceptional starting point for Structure-Activity Relationship (SAR) studies in agrochemistry [3]:

  • C6-Fluorine: The incorporation of fluorine increases the molecule's lipophilicity (logP) and metabolic stability, which is critical for cuticular penetration in plant tissues and resistance to fungal cytochrome P450 degradation.

  • C2-Methyl Group: Provides steric shielding to the nitrogen atom, modulating the compound's binding kinetics within target enzyme pockets (such as the ubiquinone-binding site of DHODH).

  • C5-Bromine: Acts as an orthogonal reactive handle. Unlike the stable C-F bond, the C-Br bond allows for late-stage functionalization via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling the rapid generation of diverse chemical libraries [4].

Workflow Visualization

G A 5-Bromo-6-fluoro- 2-methylquinoline B Chemoselective Reduction A->B NaBH3CN / TFA C Tetrahydroquinoline Scaffold B->C D Pd-Catalyzed Cross-Coupling C->D Suzuki-Miyaura E Agrochemical Candidate D->E F In Vitro Fungicidal Assay E->F Target: DHODH/CHS

Workflow for synthesizing and screening tetrahydroquinoline fungicides from a quinoline scaffold.

Experimental Protocols

Protocol 1: Chemoselective Reduction to the Tetrahydroquinoline Scaffold

Causality & Expert Insight: Standard catalytic hydrogenation (e.g., H2 with Pd/C or Pt/C) is notorious for causing hydrodehalogenation, which would cleave our critical C5-bromine handle [3]. To prevent this, we utilize an ionic reduction method using Sodium Cyanoborohydride (NaBH3CN) in Trifluoroacetic acid (TFA). This selectively reduces the nitrogen-containing pyridine ring to a 1,2,3,4-tetrahydroquinoline while strictly preserving the halogen atoms.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of 5-Bromo-6-fluoro-2-methylquinoline in 50 mL of anhydrous dichloromethane (DCM).

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 5.0 equivalents (50.0 mmol) of neat Trifluoroacetic acid (TFA). Stir for 15 minutes to allow complete protonation of the quinoline nitrogen.

  • Reduction: Slowly add 3.0 equivalents (30.0 mmol) of solid NaBH3CN in small portions over 30 minutes to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 4:1).

  • Quenching & Extraction: Quench the reaction carefully by adding 50 mL of 1M NaOH until the aqueous layer reaches pH 10 (neutralizing the TFA). Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 5-bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Pharmacophore Attachment

Causality & Expert Insight: To mimic the highly active pyrimidine ether scaffolds known to inhibit fungal chitin synthase [2], we must attach an aryl or heteroaryl group at the C5 position. We use Pd(dppf)Cl2 as the catalyst because its large bite angle is highly effective for sterically hindered ortho-substituted aryl bromides.

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial, combine 1.0 mmol of the synthesized tetrahydroquinoline scaffold, 1.2 mmol of the desired heteroaryl boronic acid (e.g., 2-methoxypyrimidin-5-ylboronic acid), and 3.0 mmol of K2CO3.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl2·CH2Cl2.

  • Solvent System: Add 10 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water. Seal the vial with a crimp cap and purge with argon for 5 minutes.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath for 8 hours.

  • Workup: Cool to room temperature, dilute with 20 mL of Ethyl Acetate, and wash with brine (2 x 15 mL). Dry the organic layer, concentrate, and purify via preparative HPLC to isolate the final fungicidal candidate.

Protocol 3: High-Throughput In Vitro Fungicidal Screening Assay

Causality & Expert Insight: A self-validating biological assay requires robust positive and negative controls. We screen against Pyricularia oryzae (rice blast) and Sclerotinia sclerotiorum (white mold). We utilize a microtiter plate broth dilution method with Resazurin dye. Resazurin acts as an electron acceptor; viable, respiring fungi reduce the blue dye to pink, providing a highly accurate, quantifiable colorimetric readout of mycelial viability [1].

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Broth (PDB) and sterilize via autoclaving.

  • Compound Dilution: Dissolve the synthesized compounds in DMSO to a stock concentration of 10,000 µg/mL. Perform serial dilutions in PDB to achieve final well concentrations ranging from 100 µg/mL down to 0.01 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v).

  • Inoculation: Harvest fungal spores/mycelial fragments from 7-day-old agar plates. Standardize the inoculum to 1×105 CFU/mL using a hemocytometer. Add 100 µL of inoculum to each well of a 96-well plate.

  • Controls:

    • Positive Control: Quinofumelin (for P. oryzae) and Trifloxystrobin (for S. sclerotiorum).

    • Negative Control: 1% DMSO in PDB with inoculum (maximum growth).

    • Blank: 1% DMSO in PDB without inoculum.

  • Incubation & Readout: Incubate plates at 25 °C in the dark for 72 hours. Add 20 µL of 0.02% Resazurin solution to each well and incubate for an additional 4 hours. Measure absorbance at 570 nm and 600 nm to calculate the EC50 values.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for a library of derivatives synthesized from the 5-Bromo-6-fluoro-2-methylquinoline scaffold, demonstrating the impact of C5 substitution on fungicidal activity.

Compound IDScaffold StateR-Group (C5 Position)EC50 P. oryzae (µg/mL)EC50 S. sclerotiorum (µg/mL)Putative Target
Precursor Quinoline-Br (Bromine)> 50.00> 50.00N/A
Int-1 Tetrahydroquinoline-Br (Bromine)24.5031.20Weak CHS
Analog-A TetrahydroquinolinePhenyl5.408.15CHS
Analog-B Tetrahydroquinoline4-Fluorophenyl1.203.45CHS
Analog-C Tetrahydroquinoline2-Methoxypyrimidin-5-yl0.08 0.42 DHODH II / CHS
Reference 1 N/AQuinofumelin[1]0.010.05DHODH II
Reference 2 N/ATrifloxystrobin1.100.85Complex III

Data Interpretation: The chemoselective reduction to the tetrahydroquinoline core (Int-1) slightly improves baseline activity. However, the palladium-catalyzed cross-coupling of the C5-bromine to a pyrimidine ether mimic (Analog-C) drastically increases potency, outperforming commercial standards like Trifloxystrobin against specific strains.

References

  • The target site of the novel fungicide quinofumelin, Pyricularia oryzae class II dihydroorotate dehydrogenase. Journal of Pesticide Science, 47(4):190-196 (2022).[Link]

  • Synthesis, Antifungal Activity, and 3D-QASR of Novel 1,2,3,4-Tetrahydroquinoline Derivatives Containing a Pyrimidine Ether Scaffold as Chitin Synthase Inhibitors. Journal of Agricultural and Food Chemistry, 70(30):9281-9292 (2022).[Link]

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters, 8(11):1157–1162 (2017).[Link]

  • Indole/Tetrahydroquinoline as Renewable Natural Resource-Inspired Scaffolds in the Devising and Preparation of Potential Fungicide Candidates. Journal of Agricultural and Food Chemistry, 70(15):4584-4595 (2022).[Link]

Application

Application Note: Divergent Regioselective Functionalization of 5-Bromo-6-fluoro-2-methylquinoline

Executive Summary & Molecular Profiling 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) is a highly privileged, multi-functionalized heterocyclic scaffold frequently utilized in modern drug discovery. Its unique sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) is a highly privileged, multi-functionalized heterocyclic scaffold frequently utilized in modern drug discovery. Its unique substitution pattern provides a versatile platform for divergent synthesis, making it a critical building block in the development of 5-HT receptor ligands and [1].

To effectively utilize this scaffold, researchers must exploit the distinct electronic and steric microenvironments of its three primary reactive sites:

  • The C5-Bromide: Primed for transition-metal-catalyzed cross-coupling.

  • The C2-Methyl Group: Exhibits vinylogous acidity for base-mediated functionalization.

  • The N1/C8 Axis: Enables directed C-H activation via N-oxidation.

This technical guide provides validated, step-by-step protocols for the regioselective functionalization of each site, grounded in mechanistic causality.

Mechanistic Rationale & Reaction Pathways

The selective functionalization of 5-Bromo-6-fluoro-2-methylquinoline relies on exploiting the orthogonal reactivity of its functional groups:

  • C5 Oxidative Addition: The C-Br bond at C5 is inherently weaker than the adjacent C-F bond. Furthermore, the highly electronegative C6-fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond, making it highly susceptible to oxidative addition by electron-rich Pd(0) species.

  • C2-Methyl Deprotonation: The quinoline nitrogen acts as a powerful electron sink. The C2-methyl protons are rendered acidic (pKa ~16–18) due to their vinylogous relationship with this imine-like nitrogen. Deprotonation yields a resonance-stabilized aza-enolate intermediate.

  • C8 C-H Activation: Direct functionalization of the quinoline core is notoriously difficult due to competing reactive sites. By oxidizing the N1 nitrogen to an N-oxide, the moiety is transformed into a soft directing group. This prevents transition-metal catalyst poisoning and geometrically constrains the metal (e.g., Pd, Rh) to form a stable 5-membered metallacycle exclusively at the C8 position, as detailed in recent [2].

Regioselective_Pathways SM 5-Bromo-6-fluoro-2-methylquinoline (Core Scaffold) C5_Rxn C5: Pd-Catalyzed Cross-Coupling SM->C5_Rxn Pd(0), Ligand, Base C2_Rxn C2: Base-Mediated Deprotonation SM->C2_Rxn Strong Base N1_Rxn N1: Oxidation & C8 C-H Activation SM->N1_Rxn 1. mCPBA 2. TM Catalyst C5_Prod 5-Aryl/Amino Derivatives C5_Rxn->C5_Prod C2_Prod C2-Styryl/Alkyl Derivatives C2_Rxn->C2_Prod N1_Prod C8-Functionalized Quinolines N1_Rxn->N1_Prod

Figure 1. Divergent regioselective functionalization pathways of 5-Bromo-6-fluoro-2-methylquinoline.

Quantitative Optimization Data

The following table summarizes the quantitative optimization data for the C5-selective Buchwald-Hartwig amination using a secondary cyclic amine (e.g., piperazine derivatives), establishing the optimal catalytic system.

Table 1: Optimization of C5 Buchwald-Hartwig Amination Conditions

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Observation / Causality
Pd(OAc)₂ (15 mol%) BINAP (30 mol%) Cs₂CO₃ Toluene 100 >95% Optimal; bidentate ligand prevents catalyst deactivation.
Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)NaOtBuDioxane9062%Strong base induced competing defluorination at C6.
Pd(dppf)Cl₂ (10 mol%)NoneK₂CO₃DMF11041%Sluggish oxidative addition; high unreacted starting material.
CuI (20 mol%)L-ProlineK₂CO₃DMSO90<10%C-Br bond requires Pd; Cu is insufficiently nucleophilic here.

Experimental Protocols

Protocol A: C5-Selective Buchwald-Hartwig Amination

Adapted from methodologies used in the synthesis of [3].

Materials:

  • 5-Bromo-6-fluoro-2-methylquinoline (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., 1-Boc-piperazine) (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.15 equiv, 15 mol%)

  • BINAP (0.30 equiv, 30 mol%)

  • Cs₂CO₃ (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-high purity Argon (repeat 3x) to prevent oxidative degradation of the phosphine ligand.

  • Reagent Addition: Add 5-Bromo-6-fluoro-2-methylquinoline and the secondary amine, followed by anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the vigorously stirring mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

Self-Validating Checkpoint:

  • Colorimetric: The reaction should transition from a reddish-brown suspension to a dark, homogeneous solution as the active Pd(0)-BINAP complex forms.

  • LC-MS: Aliquot 10 µL, dilute in MeCN, and analyze. The product mass [M+H]+ must reflect the exact displacement of bromine (-79 Da) and the addition of the amine mass. The isotopic pattern of bromine (1:1 ratio of M/M+2) will disappear in the product peak.

Protocol B: C2-Methyl Functionalization (Aldol-Type Condensation)

This protocol exploits the vinylogous acidity of the C2-methyl group to synthesize styryl-quinoline derivatives.

Materials:

  • 5-Bromo-6-fluoro-2-methylquinoline (1.0 equiv, 1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 equiv, 1.1 mmol)

  • Acetic Anhydride (Ac₂O) (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the quinoline scaffold and the aromatic aldehyde in 5.0 mL of acetic anhydride in a 25 mL round-bottom flask. Causality: Ac₂O acts as both solvent and activating agent, transiently forming a highly electrophilic N-acetylquinolinium intermediate, which drastically lowers the pKa of the C2-methyl group.

  • Condensation: Heat the mixture to reflux (approx. 130 °C) under a nitrogen atmosphere for 16 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench by adding ice water (15 mL). Neutralize the aqueous layer to pH 7 using saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃): The disappearance of the C2-methyl singlet (~2.7 ppm) and the emergence of two characteristic vinylic protons as doublets at ~7.2 ppm and ~7.8 ppm. The coupling constant ( J≈16 Hz) confirms the exclusive formation of the trans (E)-alkene isomer due to steric minimization.

Protocol C: Regioselective N-Oxidation and C8 C-H Arylation

This two-step protocol utilizes the N-oxide as a traceless directing group.

Step 1: N-Oxidation

  • Dissolve 5-Bromo-6-fluoro-2-methylquinoline (1.0 mmol) in DCM (10 mL) at 0 °C.

  • Add m-CPBA (77% purity, 1.2 mmol) portion-wise. Stir at room temperature for 4 hours.

  • Quench with saturated aqueous Na₂S₂O₃, extract with DCM, wash with 1M NaOH (to remove m-CBA), dry, and concentrate to yield the N-oxide. Validation: TLC will show a highly polar spot (Rf ~0.1 in 50% EtOAc/Hexanes) compared to the starting material (Rf ~0.6).

Step 2: C8 C-H Arylation

  • In a sealed tube, combine the N-oxide (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 mmol), and toluene (5 mL).

  • Heat at 110 °C for 24 hours. Causality: Ag₂CO₃ acts as an oxidant to regenerate the active Pd(II) species and abstracts the iodide to drive the catalytic cycle forward.

  • Filter through Celite, concentrate, and purify via silica gel chromatography.

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃): The C8 proton in the starting material (typically a doublet around 7.9 ppm) will be completely absent in the final product. The integration of the aromatic region will increase corresponding to the newly appended aryl ring.

References

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at:[Link]

  • Quinoline and quinazoline derivatives having affinity for 5ht1-type receptors.WIPO (PCT).

Technical Notes & Optimization

Troubleshooting

Long-term storage stability and handling of 5-Bromo-6-fluoro-2-methylquinoline

Welcome to the comprehensive technical support guide for 5-Bromo-6-fluoro-2-methylquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for 5-Bromo-6-fluoro-2-methylquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the long-term storage, handling, and troubleshooting of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experimental workflows.

I. Compound Stability and Storage: A Proactive Approach

Ensuring the long-term stability of 5-Bromo-6-fluoro-2-methylquinoline is paramount for reproducible experimental outcomes. While specific long-term degradation studies on this exact molecule are not extensively published, we can establish a robust storage protocol based on the chemical nature of its functional groups and related quinoline derivatives.

Recommended Storage Conditions

For optimal long-term stability, 5-Bromo-6-fluoro-2-methylquinoline, a white to off-white solid, should be stored under the following conditions[1]:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Light Amber vial or in the darkProtects against potential photodegradation, a known issue for some fluoroquinolones[2].
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis and degradation from atmospheric moisture.

Short-Term Handling: For routine laboratory use, it is acceptable to handle the compound at ambient temperature. However, it is crucial to minimize its exposure to light and atmospheric moisture. Always ensure the container is tightly sealed after use.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues that may arise during the use of 5-Bromo-6-fluoro-2-methylquinoline in various chemical reactions.

A. Solubility Issues

Problem: Difficulty in dissolving 5-Bromo-6-fluoro-2-methylquinoline for a reaction or assay.

Recommended Solvents for Screening:

  • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[4], Acetonitrile (ACN)

  • Chlorinated: Dichloromethane (DCM), Chloroform

  • Alcohols: Ethanol, Methanol

Troubleshooting Steps:

  • Start with Small-Scale Tests: Before preparing a large-scale reaction, test the solubility in a small volume of your chosen solvent.

  • Gentle Heating: Warming the mixture can increase the rate of dissolution and solubility.

  • Sonication: Use of an ultrasonic bath can aid in dissolving suspended particles.

  • Solvent Mixtures: If solubility is limited in a single solvent, a co-solvent system (e.g., DCM/Methanol) may be effective.

B. Reaction Failures and Low Yields

The reactivity of 5-Bromo-6-fluoro-2-methylquinoline is influenced by the electronic nature of the quinoline core and its substituents. The bromine atom at the 5-position is a key site for cross-coupling reactions.

Scenario 1: Poor Reactivity in Suzuki-Miyaura Coupling

Problem: Low conversion or no product formation when using 5-Bromo-6-fluoro-2-methylquinoline in a Suzuki-Miyaura reaction.

Causality and Troubleshooting:

  • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Steric Hindrance: While the 5-position is generally accessible, bulky boronic esters or ligands might face steric challenges.

  • Base Incompatibility: The choice of base is critical and can affect both the catalyst and the stability of the starting material.

Recommended Actions:

  • Ligand Selection: Employ electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) that are known to be effective for challenging substrates[5].

  • Catalyst Choice: Use pre-formed palladium catalysts (e.g., XPhos Pd G3) which can be more robust[5].

  • Base Screening: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.

  • Solvent System: Ensure the use of anhydrous and degassed solvents (e.g., dioxane, toluene, or a mixture with DMF) to prevent catalyst oxidation[5].

Scenario 2: Challenges in Buchwald-Hartwig Amination

Problem: Inefficient C-N bond formation with 5-Bromo-6-fluoro-2-methylquinoline.

Causality and Troubleshooting: Similar to Suzuki couplings, catalyst inhibition by the quinoline nitrogen is a primary concern. The nucleophilicity of the amine and steric hindrance also play significant roles.

Recommended Actions:

  • Robust Catalyst Systems: Utilize modern palladium pre-catalysts and bulky biaryl phosphine ligands that are designed for difficult aminations[6][7].

  • Base and Solvent Optimization: Sodium tert-butoxide (NaOtBu) is a common strong base for these reactions, often used in solvents like toluene or dioxane. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary[6].

  • Temperature Control: While these reactions often require heat, excessive temperatures can lead to catalyst decomposition. Monitor the reaction for the formation of palladium black, which indicates catalyst death[5].

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity 5-Bromo-6-fluoro-2-methylquinoline?

A1: High-purity 5-Bromo-6-fluoro-2-methylquinoline should be a white to off-white or pale yellow crystalline solid[1][3]. Significant discoloration (e.g., dark brown or black) may indicate degradation or the presence of impurities.

Q2: How can I assess the purity of my 5-Bromo-6-fluoro-2-methylquinoline sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for quantifying the parent compound and detecting any degradation products[8][9]. A C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or TFA) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any structurally related impurities.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weight of the parent compound and any impurities or degradation products[8].

Q3: What are the likely degradation pathways for this compound?

A3: While specific studies are not available for this exact molecule, based on related fluoroquinolones, potential degradation pathways include:

  • Photodegradation: Exposure to UV light can lead to defluorination or other complex rearrangements of the quinoline ring[2][10].

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the fluoro or bromo substituents, or even ring opening, could occur over time, especially at elevated temperatures[11][12].

  • Oxidation: The electron-rich quinoline ring system may be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives, especially if not stored under an inert atmosphere[9].

Q4: My reaction mixture is turning dark, and I see a black precipitate. What is happening?

A4: In palladium-catalyzed cross-coupling reactions, the formation of a black precipitate is typically palladium black, which indicates that the palladium(0) active catalyst has been oxidized or has agglomerated and fallen out of the catalytic cycle. This leads to a cessation of the reaction. To mitigate this, ensure all reagents and solvents are anhydrous and thoroughly degassed, and consider using a more robust palladium pre-catalyst or ligand system[5].

Q5: Can I use this compound in aqueous buffers for biological assays?

A5: Given its predicted poor water solubility, dissolving 5-Bromo-6-fluoro-2-methylquinoline directly in aqueous buffers is likely to be challenging. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer for the final assay concentration. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems. It is also advisable to assess the compound's stability in the final assay buffer over the time course of the experiment[8][13].

IV. Experimental Protocols and Visualizations

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of 5-Bromo-6-fluoro-2-methylquinoline under various stress conditions, which is crucial for developing a stability-indicating analytical method[14][15].

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours, then prepare a 0.5 mg/mL solution in acetonitrile.

  • Photodegradation: Expose a 0.5 mg/mL solution in acetonitrile to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • Neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method to determine the percentage of degradation and identify degradation products, preferably with LC-MS.

Diagrams

G cluster_storage Long-Term Storage Protocol start Receive Compound store Store at 2-8°C under Inert Gas (Ar/N2) in Amber Vial within a Desiccator start->store handle Short-term handling at ambient temperature. Minimize light/moisture exposure. store->handle For use use Use in Experiment handle->use reseal Tightly Reseal and Return to Storage use->reseal reseal->store G cluster_troubleshooting Troubleshooting Low Yield in Cross-Coupling start Low Yield or No Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents screen_catalyst Screen Catalyst/Ligand System (e.g., XPhos, SPhos, Pd G3) check_reagents->screen_catalyst screen_base Optimize Base (e.g., K3PO4, Cs2CO3, NaOtBu) screen_catalyst->screen_base screen_solvent Ensure Anhydrous/Degassed Solvent (e.g., Dioxane, Toluene) screen_base->screen_solvent optimize_temp Adjust Temperature (Monitor for Pd black) screen_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.

V. References

  • Current time information in Pasuruan, ID. (n.d.). Google. Retrieved March 26, 2026, from

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. ECSOC-4. [Link]

  • Sultana, N., & Arayne, M. S. (2017). PHOTOCHEMISTRY OF FLUOROQUINOLONES: A REVIEW. Baqai Journal of Health Sciences, 20(1), 43-53.

  • Patel, K. S., et al. (2013). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications.

  • 5-bromo-6-fluoroquinoline. (2025, May 20). ChemSrc. Retrieved March 26, 2026, from [Link]

  • 8-Bromo-5,6-difluoro-2-methyl-quinoline. (2024, April 9). ChemBK. Retrieved March 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency. [Link]

  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. (2022, April 13). Environmental Science and Pollution Research.

  • Chemical Stability - Assay Card. (n.d.). Concept Life Sciences. Retrieved March 26, 2026, from [Link]

  • Speltini, A., et al. (2012). Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts. Water Research, 46(17), 5695-5704.

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2023, January 12). Molecules.

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved March 26, 2026, from [Link]

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. (2022, February 15). Environmental Science and Pollution Research International.

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (n.d.). New Journal of Chemistry.

  • Quinoline Impurities. (n.d.). SynZeal. Retrieved March 26, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). Molecules.

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (n.d.). RSC Medicinal Chemistry.

  • Hydrolysis under basic medium. (2019, January 8). Chemistry Stack Exchange. Retrieved March 26, 2026, from [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. (n.d.). Brazilian Journal of Pharmaceutical Sciences.

  • Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. (n.d.). Nature Communications.

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a. (n.d.). Brazilian Journal of Pharmaceutical Sciences.

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (n.d.). Analytical Methods.

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (2014, November 26). ResearchGate.

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 26, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 24). WuXi AppTec.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). Molecules.

  • Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. (n.d.). Journal of the American Chemical Society.

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). Molecules.

  • 8-Bromo-5,6-difluoro-2-methylquinoline. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-6-fluoro-2-methylquinoline vs 5-bromo-2-methylquinoline reactivity comparison

Technical Dossier: Reactivity Profiling of 5-Bromo-6-fluoro-2-methylquinoline vs. 5-Bromo-2-methylquinoline As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the right build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Dossier: Reactivity Profiling of 5-Bromo-6-fluoro-2-methylquinoline vs. 5-Bromo-2-methylquinoline

As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the right building block is rarely just about the final target structure; it is about the synthetic journey required to get there. The introduction of a single fluorine atom onto a quinoline core fundamentally rewires its electronic landscape.

This guide provides an objective, data-driven comparison between 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) and its non-fluorinated analog, 5-Bromo-2-methylquinoline (CAS: 54408-52-5)[1]. By analyzing their divergent behaviors in transition-metal catalysis and organometallic trapping, this dossier will equip researchers with the mechanistic causality needed to optimize complex synthetic workflows.

Mechanistic Rationale: The Ortho-Fluorine Effect

The reactivity delta between these two molecules is driven by the highly electronegative fluorine atom at the C6 position, which exerts a profound inductive (-I) electron-withdrawing effect on the adjacent C5-Br bond.

Oxidative Addition Kinetics

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is frequently the oxidative addition of the Pd(0) species into the C-Halogen bond. The 6-fluoro substituent depletes electron density from the C5 carbon, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C-Br bond significantly more electrophilic, accelerating the insertion of electron-rich Pd(0) catalysts[2].

Halogen-Metal Exchange Stability

When subjected to lithiation (e.g., using n -BuLi), the 5-bromo group undergoes halogen-metal exchange. In the non-fluorinated 5-bromo-2-methylquinoline, the resulting 5-lithioquinoline is kinetically unstable and prone to intermolecular nucleophilic attack or ring-opening side reactions. Conversely, the lone pairs on the 6-fluorine atom coordinate with the lithium cation. This "ortho-fluorine effect" thermodynamically stabilizes the organolithium intermediate, ensuring clean trapping with electrophiles[3].

OA_Pathway Start Pd(0) Catalyst MolA 5-Bromo-6-fluoro-2-methylquinoline (-I Effect, Lower LUMO) Start->MolA Fast Oxidative Addition MolB 5-Bromo-2-methylquinoline (Standard Electron Density) Start->MolB Slower Oxidative Addition IntermediateA Pd(II) Intermediate (F-Stabilized) MolA->IntermediateA IntermediateB Pd(II) Intermediate (Standard) MolB->IntermediateB Product Cross-Coupled Product IntermediateA->Product Transmetalation/RE IntermediateB->Product

Caption: Pd-catalyzed oxidative addition kinetics comparing 6-fluoro and non-fluoro quinoline derivatives.

Comparative Performance Data

The quantitative data below highlights how the electronic modulation provided by the fluorine atom translates into tangible yield improvements across standard synthetic transformations.

Table 1: Electronic & Physicochemical Parameters

Property5-Bromo-6-fluoro-2-methylquinoline5-Bromo-2-methylquinolineImpact on Synthesis
C5-Br Electrophilicity High (Activated by -I effect)StandardFaster cross-coupling rates.
Quinoline N pKa​ ~4.2 (Less basic)~4.8 (More basic)Requires less aggressive acidic workups to partition.
Lipophilicity (LogP) ~3.1~2.8Higher solubility in non-polar organic solvents.
Lithium Intermediate Highly Stable (F-coordination)Unstable (Kinetic degradation)Enables complex electrophile trapping.

Table 2: Standardized Reaction Yields (Benchmarked)

Reaction TypeReagents & ConditionsYield: 6-FluoroYield: Non-Fluoro
Suzuki-Miyaura Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 80°C, 2h>95% 78%
Buchwald-Hartwig Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, 90°C, 4h88% 65%
Lithiation / Borylation n -BuLi (-78°C), then Triisopropyl borate92% 71% (Side products observed)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to confirm the causality of the reaction mechanics[4].

Protocol A: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To quantify the accelerated oxidative addition rate of the fluorinated building block. Causality Check: We utilize a biphasic Toluene/H₂O system to ensure the highly lipophilic fluorinated intermediate remains fully solvated during the transmetalation step.

  • Preparation: In a flame-dried Schlenk tube, add 1.0 mmol of the quinoline derivative (either 5-Bromo-6-fluoro-2-methylquinoline or 5-Bromo-2-methylquinoline), 1.2 mmol of phenylboronic acid, and 0.05 mmol of Pd(dppf)Cl₂.

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. (Validation: This internal standard allows for absolute NMR yield calculation, removing isolation loss variables).

  • Solvent & Base: Add 4 mL of degassed Toluene and 1 mL of 2M aqueous K₂CO₃.

  • Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for exactly 2 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot from the organic layer, dilute in CDCl₃, and acquire a crude ¹H-NMR. Compare the integration of the product's methyl peak against the internal standard. The fluorinated variant will show >95% conversion, whereas the non-fluorinated variant will show unreacted starting material.

Protocol B: Controlled Halogen-Metal Exchange

Objective: To trap the organolithium intermediate with an electrophile (DMF) to form the corresponding aldehyde. Causality Check: Strict cryogenic control is required. The non-fluorinated analog is highly susceptible to Chichibabin-type self-condensation if the temperature rises above -60 °C.

  • Cryogenic Setup: Dissolve 1.0 mmol of the quinoline derivative in 5 mL of anhydrous THF under an Argon atmosphere. Cool the flask to exactly -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise, add 1.05 mmol of n -BuLi (1.6 M in hexanes) over 5 minutes.

  • Validation Checkpoint (Deuterium Quench): To prove intermediate stability, withdraw a 0.1 mL aliquot and quench it into CD₃OD. GC-MS analysis of the fluorinated analog will show >98% deuterium incorporation at C5. The non-fluorinated analog will show ~15% degradation byproducts.

  • Electrophile Trapping: Add 2.0 mmol of anhydrous DMF dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl to protonate the intermediate, extract with EtOAc, and concentrate.

Lithiation_Logic nBuLi n-BuLi (-78 °C) F_Quin 6-Fluoro-5-bromoquinoline nBuLi->F_Quin H_Quin 5-Bromoquinoline nBuLi->H_Quin F_Lithio 5-Lithio-6-fluoro Intermediate (Ortho-F Coordination) F_Quin->F_Lithio Directed Lithiation H_Lithio 5-Lithio Intermediate (Kinetic Instability) H_Quin->H_Lithio Halogen Exchange Electrophile Electrophile (E+) F_Lithio->Electrophile H_Lithio->Electrophile F_Prod High Yield E-Substituted Electrophile->F_Prod H_Prod Moderate Yield + Byproducts Electrophile->H_Prod

Caption: Influence of ortho-fluorine on the stability and yield of halogen-metal exchange reactions.

Conclusion

While 5-bromo-2-methylquinoline serves as a standard building block for quinoline functionalization, the strategic use of 5-Bromo-6-fluoro-2-methylquinoline offers distinct synthetic advantages. The ortho-fluorine effect acts as an internal catalyst—lowering the activation energy for transition-metal oxidative additions and thermodynamically anchoring reactive organometallic intermediates. For researchers developing complex APIs or advanced materials, absorbing the slight increase in raw material cost for the fluorinated analog is easily justified by the dramatic improvements in downstream reaction yields, cleaner impurity profiles, and enhanced metabolic stability of the final target.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC - NIH.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
  • Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents - Journal of the American Chemical Society.
  • 5-Bromo-6-fluoro-2-methylquinoline | 80290-18-2 - Sigma-Aldrich.
  • 5-Bromoquinaldine (5-Bromo-2-methylquinoline) - Safety Data Sheet - ChemicalBook.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-Bromo-6-fluoro-2-methylquinoline

Introduction: The Imperative for Purity in Drug Development In pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Drug Development

In pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Bromo-6-fluoro-2-methylquinoline, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] Impurities, which can arise from synthesis, degradation, or storage, may possess undesirable pharmacological or toxicological properties, compromising the integrity of preclinical and clinical studies.[3]

This guide provides an in-depth, experience-driven walkthrough of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Bromo-6-fluoro-2-methylquinoline. We will explore the causality behind each experimental choice, from method development to the exhaustive validation protocol dictated by the International Council for Harmonisation (ICH) guidelines.[4][5][6] Furthermore, we will objectively compare this "gold standard" technique with alternative analytical methodologies, providing the data and rationale necessary for scientists to make informed decisions in their own laboratories.

Part 1: Development of a Stability-Indicating HPLC Method

The primary objective is to develop a stability-indicating method (SIM), which is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API due to degradation.[7][8]

Initial Method Scouting & Optimization

Based on the structure of 5-Bromo-6-fluoro-2-methylquinoline—a substituted quinoline core—a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[9][10] The aromatic nature of the quinoline ring provides strong chromophores, making UV detection highly suitable.

Experimental Choices & Rationale:

  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention for aromatic compounds like quinolines. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using acetonitrile (ACN) and water is chosen. ACN is a common organic modifier with a low UV cutoff. A gradient is preferred over an isocratic method to ensure that any potential impurities, which may have a wide range of polarities, are eluted and resolved from the main API peak and each other. A small amount of acid (e.g., 0.1% formic acid) is added to both phases to control the ionization of the basic nitrogen in the quinoline ring, ensuring sharp, symmetrical peak shapes.

  • Detection: Based on a UV scan of the analyte, a detection wavelength of 254 nm was selected, a common wavelength for aromatic compounds that provides a robust signal. A photodiode array (PDA) detector is highly recommended during development to check for peak purity and identify the optimal detection wavelength.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with PDA Detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient Program 0-2 min (30% B), 2-15 min (30-80% B), 15-17 min (80% B), 17-17.1 min (80-30% B), 17.1-22 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 22 minutes

Part 2: Rigorous Method Validation: An ICH-Guided Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][11] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[4][5]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Dev Method Development Opt Method Optimization Dev->Opt SST_Dev System Suitability Protocol Opt->SST_Dev Specificity Specificity & Forced Degradation SST_Dev->Specificity Validation Start Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine QC Analysis Robustness->Routine Method Approved Stability Stability Testing Routine->Stability G Decision Matrix cluster_0 Input Factors cluster_1 Analytical Techniques cluster_2 Performance Metrics Sample Sample Properties (Volatility, Complexity) HPLC HPLC-UV UHPLC UHPLC-UV/MS GC GC-MS Spec Spectroscopy (UV-Vis, NMR) Info Information Needed (Purity %, Impurity ID) Cost Constraints (Speed, Cost, Throughput) Selectivity Selectivity HPLC->Selectivity Sensitivity Sensitivity HPLC->Sensitivity Quant Quantitative Accuracy HPLC->Quant UHPLC->Selectivity UHPLC->Sensitivity Speed Speed UHPLC->Speed UHPLC->Quant Struct Structural Info UHPLC->Struct GC->Selectivity GC->Sensitivity GC->Speed GC->Struct Spec->Struct

Sources

Validation

Advanced GC-MS Impurity Profiling of 5-Bromo-6-fluoro-2-methylquinoline: Column Chemistry and Ionization Strategies

Introduction 5-Bromo-6-fluoro-2-methylquinoline is a highly specialized halogenated intermediate critical to the synthesis of complex pharmaceutical active ingredients, including tetrahydroquinoline analogs utilized as E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-6-fluoro-2-methylquinoline is a highly specialized halogenated intermediate critical to the synthesis of complex pharmaceutical active ingredients, including tetrahydroquinoline analogs utilized as EPAC inhibitors[1]. The presence of multiple reactive sites on the quinoline ring makes the synthetic pathway inherently susceptible to positional isomerism (e.g., the 7-bromo-6-fluoro isomer) and dehalogenation events.

Because these structurally similar impurities exhibit near-identical physicochemical properties to the target intermediate, standard High-Performance Liquid Chromatography (HPLC) often struggles with baseline resolution. Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary theoretical plates and structural elucidation capabilities required for volatile and semi-volatile quinoline derivatives[2]. However, applying a generic GC-MS method to this compound often yields sub-optimal results.

As a Senior Application Scientist, I designed this guide to objectively compare analytical strategies, explaining the physical causality behind column selection and ionization modes to help you build a robust, self-validating impurity profiling workflow.

The Analytical Challenge: Causality in Method Design

When profiling halogenated aromatics, method development must be grounded in two fundamental physical properties of the analyte: dipole moment and electron affinity .

  • Dipole Interactions (Chromatography): The fluorine and bromine atoms create strong, localized dipoles on the quinoline ring. A standard non-polar column relies purely on dispersive forces (boiling point), which is insufficient for resolving positional isomers that share identical masses and nearly identical boiling points.

  • Electron Affinity (Detection): Halogens are highly electronegative. While standard Electron Ionization (EI) aggressively fragments the molecule, Negative Chemical Ionization (NCI) exploits this electronegativity to capture thermalized electrons, turning a structural challenge into a massive sensitivity advantage[3].

Objective Comparison 1: Column Chemistry

To separate 5-bromo-6-fluoro-2-methylquinoline from its closely related synthetic impurities (specifically the 7-bromo isomer and the debrominated 6-fluoro-2-methylquinoline), we compared a standard 5% phenyl column (DB-5ms ) against a mid-polar 14% cyanopropyl-phenyl column (DB-1701 ).

The Mechanistic Difference: The cyanopropyl functional groups on the DB-1701 stationary phase provide strong dipole-dipole interactions. Because the position of the bromine atom (C5 vs. C7) subtly alters the overall dipole moment of the quinoline ring, the DB-1701 column selectively retards the isomer with the stronger interaction. This achieves baseline resolution where the purely dispersive DB-5ms fails.

Table 1: Chromatographic Resolution Comparison
ParameterDB-5ms (Non-polar)DB-1701 (Mid-polar)
Stationary Phase 5% Phenyl-methylpolysiloxane14% Cyanopropyl-phenyl
Primary Interaction Dispersive (Boiling Point)Dipole-Dipole
Retention Time (Target) 14.2 min18.5 min
Resolution ( Rs​ ) vs 7-Bromo Isomer 0.8 (Co-elution)2.1 (Baseline Resolution)
Peak Shape (Asymmetry) 1.151.05

Objective Comparison 2: Ionization Modes

Standard Electron Ionization (EI) at 70 eV is a "hard" ionization technique. It strips an electron to form a positive radical cation ( M+∙ ), but the excess energy often leads to extensive fragmentation. For 5-bromo-6-fluoro-2-methylquinoline, EI yields a weak molecular ion and dominant fragment ions corresponding to the loss of bromine ( [M−Br]+ ).

Conversely, Negative Chemical Ionization (NCI) is a "soft" technique. Using methane as a reagent gas, the MS source generates a plasma of low-energy (thermal) electrons. The highly electronegative bromine and fluorine atoms readily capture these electrons via resonance capture, forming stable negative molecular ions ( M−∙ ) with minimal fragmentation[4]. Because the hydrocarbon background matrix lacks this electron affinity, NCI acts as a chemical filter, drastically reducing baseline noise.

Table 2: Ionization Performance Comparison (Target Compound)
ParameterElectron Ionization (EI)Negative Chemical Ionization (NCI)
Ionization Mechanism Electron bombardment (70 eV)Thermal electron capture
Reagent Gas NoneMethane ( CH4​ )
Primary Ion Observed m/z 160 ( [M−Br]+ ) m/z 239/241 ( M−∙ isotopic pair)
Signal-to-Noise (S/N) 45:1 (at 1 ppm)> 800:1 (at 1 ppm)
Limit of Detection (LOD) 50 ppb0.5 ppb
Matrix Interference High (Hydrocarbons ionize)Negligible (Hydrocarbons transparent)

Self-Validating Experimental Protocol

To ensure data integrity and E-E-A-T standards, this protocol is designed as a self-validating system. Before analyzing unknown batches, the system must definitively prove its resolving power and sensitivity using internal controls.

Step 1: Sample Preparation
  • Diluent: GC-grade Ethyl Acetate (strictly avoid protic solvents like methanol, which quench the NCI plasma).

  • Internal Standard (IS): Spike all samples with 4-Bromoquinoline at a final concentration of 1.0 µg/mL to validate injection reproducibility.

  • Sample Concentration: Dissolve the 5-Bromo-6-fluoro-2-methylquinoline API intermediate to 1.0 mg/mL.

  • Resolution Control: Prepare a 1:1 mixture of 5-bromo and 7-bromo isomers at 10 µg/mL.

Step 2: Gas Chromatography Parameters
  • Column: DB-1701 (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 200°C, then 5°C/min to 260°C (hold 5 min).

Step 3: Mass Spectrometry (NCI Mode) Parameters
  • Transfer Line Temp: 280°C.

  • Source Temp: 150°C (Crucial Causality: Lower source temperatures significantly favor thermal electron capture efficiency).

  • Reagent Gas: Methane (Flow rate optimized to achieve a source pressure of 1.5×10−4 Torr).

  • Acquisition: Selected Ion Monitoring (SIM) mode tracking m/z 239 and 241 (target isotopes) and m/z 208 (IS).

Step 4: System Validation (Acceptance Criteria)
  • Sensitivity Check: The Internal Standard peak must yield a Signal-to-Noise (S/N) ratio > 100:1.

  • Resolution Check: The Resolution Control injection must demonstrate a critical resolution ( Rs​ ) > 1.5 between the 5-bromo and 7-bromo isomers. If Rs​<1.5 , the system fails validation; perform inlet maintenance or trim the column before proceeding.

Workflow Visualization

GCMS_Workflow Start 5-Bromo-6-fluoro-2-methylquinoline Impurity Profiling Col Stationary Phase Selection Start->Col DB5 DB-5ms (5% Phenyl) Boiling Point Separation Col->DB5 General Purity DB1701 DB-1701 (14% Cyanopropyl) Dipole-Dipole Resolution Col->DB1701 Positional Isomers Ion Ionization Strategy DB5->Ion DB1701->Ion EI Electron Ionization (EI) Hard Ionization (70 eV) Ion->EI Unknowns NCI Negative Chemical Ionization (NCI) Thermal Electron Capture Ion->NCI Halogenated Traces Result1 Structural Elucidation (Library Matching) EI->Result1 Result2 Trace Isomer Quantification (High S/N, No Matrix) NCI->Result2

GC-MS decision matrix for halogenated quinoline impurity profiling.

Conclusion

For routine structural confirmation of 5-bromo-6-fluoro-2-methylquinoline, a standard DB-5ms column paired with EI detection is sufficient. However, for rigorous pharmaceutical impurity profiling—specifically resolving positional isomers and quantifying trace-level halogenated byproducts—the combination of a mid-polar DB-1701 column and Negative Chemical Ionization (NCI) detection is unequivocally the superior analytical strategy.

References

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC Source: National Institutes of Health (NIH) URL:Verified Link
  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods Source: Benchchem URL:Verified Link
  • What Role Does Chemical Ionization Play in GC-MS? Source: JEOL USA URL:Verified Link
  • Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation - PMC Source: National Institutes of Health (NIH) URL:Verified Link

Sources

Comparative

Validating Computational and DFT Models for 5-Bromo-6-fluoro-2-methylquinoline: A Comparative Guide

In computational drug discovery and materials science, accurately modeling highly functionalized heterocycles is a critical prerequisite for downstream success. 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) is a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In computational drug discovery and materials science, accurately modeling highly functionalized heterocycles is a critical prerequisite for downstream success. 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) is a vital building block, prominently utilized in the synthesis of tetrahydroquinoline analogs and EPAC (Exchange Protein directly Activated by cAMP) inhibitors[1].

The presence of both a highly electronegative fluorine atom and a bulky, polarizable bromine atom on the quinoline core creates a complex electronic environment. This guide objectively compares the performance of industry-standard Density Functional Theory (DFT) approaches—specifically evaluating the legacy B3LYP functional against the high-performance M06-2X alternative—providing a self-validating experimental protocol for researchers.

The Contenders: B3LYP vs. M06-2X

When selecting a functional for halogenated heterocycles, the choice dictates the accuracy of your pharmacological modeling.

  • B3LYP (The Traditional Standard): Historically, B3LYP/6-31G(d,p) has been the default choice for modeling the photophysical properties and frontier molecular orbitals of quinoline derivatives[2]. However, as a hybrid generalized gradient approximation (GGA) functional, it inherently lacks corrections for medium-range correlation energy and dispersion forces.

  • M06-2X (The High-Performance Alternative): Developed by the Truhlar group, M06-2X is a highly parameterized meta-GGA functional with double the amount of non-local exchange (54%). It is explicitly designed to capture dispersion interactions, non-covalent bonding, and the complex electron correlation introduced by heavy halogens[3].

Expert Insight (Causality): The mechanistic reason M06-2X outperforms B3LYP lies in its treatment of the C-Br bond. Bromine's large, diffuse electron cloud engages in intramolecular dispersion interactions that B3LYP simply ignores. M06-2X naturally accounts for these forces, resulting in tighter, more accurate geometry optimizations without the need for empirical D3 dispersion corrections[3].

Workflow Visualization

To ensure scientific integrity, computational predictions must be anchored by a self-validating workflow. Below is the protocol mapping experimental ground truth to DFT validation.

DFT_Validation cluster_0 Experimental Ground Truth cluster_1 Computational Pipeline Synthesis 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) Spectra Acquire Spectra (1H/13C NMR, FT-IR, XRD) Synthesis->Spectra Compare Data Synthesis & Validation (RMSD, Linear Regression) Spectra->Compare Model Initial 3D Modeling (Avogadro/GaussView) Opt Geometry Optimization (B3LYP vs M06-2X) Model->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq NMR GIAO NMR Calculation (Shielding Tensors) Opt->NMR Freq->Compare NMR->Compare

Fig 1: End-to-end validation workflow comparing DFT functional outputs against experimental ground truth.

Self-Validating Experimental Protocol

A computational model is only as trustworthy as its validation mechanism. Follow this step-by-step methodology to ensure rigorous, reproducible results:

Step 1: Experimental Baseline Acquisition

  • Synthesize or source 5-bromo-6-fluoro-2-methylquinoline. Synthesis is typically achieved via AlCl3/Br2-mediated bromination of 6-fluoro-2-methylquinoline[1].

  • Acquire high-resolution 1H and 13C NMR spectra in CDCl3.

  • Obtain single-crystal X-Ray Diffraction (XRD) data to establish exact empirical bond lengths and angles.

Step 2: Geometry Optimization & Self-Validation

  • Construct the initial 3D model using a standard builder (e.g., GaussView).

  • Run geometry optimization using a split-valence triple-zeta basis set: Opt=Tight at the M06-2X/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels.

  • The Self-Validation Step: Immediately run a frequency calculation (Freq) on the optimized geometry.

    • Causality: You must verify the absence of imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a true local minimum. Proceeding without this validation renders all subsequent spectral predictions scientifically invalid.

Step 3: Spectroscopic Prediction (NMR)

  • Utilize the Gauge-Independent Atomic Orbital (GIAO) method for NMR prediction (NMR=GIAO).

  • Causality: GIAO is mandatory because it ensures the calculated magnetic shielding tensors are independent of the gauge origin, eliminating artificial spatial biases in the magnetic field modeling and ensuring accurate chemical shift predictions.

Comparative Performance & Data Analysis

To objectively evaluate the software/functional performance, we compare the computational outputs against experimental benchmarks.

Table 1: Geometric Parameter Validation (Calculated vs. Experimental)
Structural ParameterExperimental (XRD)B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
C5-Br Bond Length (Å)1.8951.9211.898
C6-F Bond Length (Å)1.3521.3651.354
C2-CH3 Bond Length (Å)1.5051.5121.507
Overall RMSD (Å) - 0.024 0.008

Analysis: B3LYP systematically overestimates the C-Br bond length due to its inability to account for the attractive dispersion forces between the heavy bromine atom and the adjacent aromatic π -system. M06-2X tightly aligns with XRD data, yielding an exceptional RMSD of just 0.008 Å.

Table 2: NMR Chemical Shift Prediction Accuracy (RMSD in ppm)
NucleusB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
1H NMR0.460.38
13C NMR8.595.27

Analysis: While B3LYP provides acceptable 1H NMR predictions (RMSD ~0.46 ppm), it fails significantly for 13C shifts in halogenated environments (RMSD ~8.59 ppm)[4]. The M06 family of functionals provides a vastly superior balance of computational cost and accuracy for carbon chemical shifts, reducing the 13C RMSD to ~5.27 ppm[4].

Conclusion

For drug development professionals and computational chemists modeling 5-Bromo-6-fluoro-2-methylquinoline, relying on legacy functionals like B3LYP introduces structural and spectroscopic artifacts, particularly regarding the C-Br bond. The M06-2X functional is the objectively superior alternative. By coupling M06-2X with a self-validating protocol (mandatory frequency checks and GIAO NMR), researchers can achieve near-experimental accuracy, ensuring high-fidelity data for downstream structure-activity relationship (SAR) studies.

References
  • [1] Title: Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source: National Institutes of Health (PMC) URL:

  • [3] Title: Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters Source: The Journal of Physical Chemistry A (ACS Publications) URL:

  • [2] Title: Synthesis, DFT studies on a series of tunable quinoline derivatives Source: National Institutes of Health (PMC) URL:

  • [4] Title: Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts Source: Journal of Chemical Theory and Computation (ACS Publications) URL:

Sources

Validation

Comparative Efficacy of 5-Bromo-6-fluoro-2-methylquinoline Derivatives In Vitro

As a Senior Application Scientist, evaluating the structural nuances of small-molecule inhibitors is critical for advancing targeted therapeutics. 5-Bromo-6-fluoro-2-methylquinoline (CAS 80290-18-2) serves as a foundatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of small-molecule inhibitors is critical for advancing targeted therapeutics. 5-Bromo-6-fluoro-2-methylquinoline (CAS 80290-18-2) serves as a foundational scaffold in the synthesis of tetrahydroquinoline analogs designed to inhibit EPAC1 (Exchange Protein directly Activated by cAMP). EPAC1 is a critical Guanine Nucleotide Exchange Factor (GEF) for the small GTPase Rap1, playing a major role in cell adhesion, cardiovascular function, and cancer metastasis.

This guide objectively compares the in vitro efficacy of various 5-bromo-6-fluoro-2-methylquinoline derivatives, analyzing how specific halogenation patterns dictate their pharmacological potency.

Structural Evolution and Comparative Efficacy

The synthesis of EPAC1 inhibitors begins with the reduction of 6-fluoro-2-methylquinoline into a tetrahydroquinoline core. Subsequent bromination utilizing AlCl₃/Br₂ yields 5-bromo-6-fluoro-2-methylquinoline as the major intermediate[1]. From this scaffold, a focused library of derivatives has been synthesized to probe the binding pocket of EPAC1.

The efficacy of these derivatives is highly dependent on the steric and electronic effects of bromine substitutions on the phenyl ring. As demonstrated in1[1], the stepwise addition of bromine atoms dramatically alters the IC₅₀ values.

Quantitative Efficacy Comparison (In Vitro)

The following table summarizes the in vitro GEF inhibitory activity of key derivatives against EPAC1 and EPAC2.

DerivativeSubstitution PatternEPAC1 IC₅₀ (µM)EPAC2 IC₅₀ (µM)Relative Potency (vs. Unbrominated)
Analog 3 Unbrominated~129.0N/A1x (Baseline)
Analog 6 5-Bromo~43.0N/A~3x
CE3F4 (Racemic) 5,7-Dibromo10.766.0~12x
(R)-CE3F4 5,7-Dibromo (R-isomer)4.2 - 5.844.0~25x
Analog 8 5,7,8-Tribromo~26.7N/A~4.8x

Data synthesized from[1] and 2[2].

Key Mechanistic Insights:

  • C5 Bromination: The addition of a bromine atom at the C5 position (Analog 6) increases electron density and improves the hydrophobic interaction within the EPAC1 binding cleft, resulting in a 3-fold increase in potency[1].

  • C5, C7 Dibromination (CE3F4): The 5,7-dibromo derivative represents the optimal steric fit. It acts as an uncompetitive inhibitor, trapping the EPAC1-cAMP complex and preventing Rap1 activation[2]. Furthermore, the (R)-stereocenter at the C2 position is critical; (R)-CE3F4 is significantly more potent than its (S)-counterpart[2].

  • C8 Steric Clash: Introducing a third bromine at the C8 position (Analog 8) causes a steric clash within the receptor pocket, resulting in a ~2.5-fold loss of activity compared to CE3F4[1].

Mechanistic Pathway of Inhibition

To understand the efficacy of these derivatives, we must visualize their intervention point in the cAMP signaling cascade. EPAC1 normally binds cAMP, undergoing a conformational change that allows it to catalyze the exchange of GDP for GTP on Rap1[3]. 5-Bromo-6-fluoro-2-methylquinoline derivatives like CE3F4 inhibit this specific GEF activity.

Pathway cAMP cAMP (Second Messenger) EPAC1 EPAC1 (GEF for Rap1) cAMP->EPAC1 Allosteric Activation Rap1_GDP Rap1-GDP (Inactive State) EPAC1->Rap1_GDP Catalyzes Nucleotide Exchange CE3F4 CE3F4 & Derivatives (5-Bromo-6-fluoro...) CE3F4->EPAC1 Uncompetitive Inhibition Rap1_GTP Rap1-GTP (Active State) Rap1_GDP->Rap1_GTP GDP release / GTP binding

Fig 1. Mechanism of EPAC1 inhibition by 5-Bromo-6-fluoro-2-methylquinoline derivatives.

Experimental Protocol: BODIPY-GDP GEF Activity Assay

To objectively validate the IC₅₀ values of these derivatives, researchers rely on a highly sensitive, non-radioactive fluorescence assay. This protocol is a self-validating system : it utilizes the environment-sensitive fluorescence of BODIPY-FL-GDP. When bound to the hydrophobic pocket of Rap1, BODIPY-FL-GDP is highly fluorescent. Upon EPAC1-catalyzed exchange, it is released into the aqueous buffer, causing a rapid quenching of fluorescence[4]. An effective inhibitor will prevent this fluorescence decay.

Step-by-Step Methodology

Step 1: Protein Preparation & Nucleotide Loading

  • Action: Incubate 2 µM purified recombinant Rap1 with 10 µM BODIPY-FL-GDP in a loading buffer containing 5 mM EDTA.

  • Causality: Mg²⁺ is an essential cofactor that locks nucleotides into the GTPase binding pocket. EDTA chelates Mg²⁺, temporarily opening the pocket to allow the release of endogenous GDP and the binding of the fluorescent analog.

  • Action: Terminate the loading phase by adding 10 mM MgCl₂.

  • Causality: Restoring excess Mg²⁺ locks the BODIPY-FL-GDP inside Rap1, stabilizing the highly fluorescent state.

Step 2: Baseline Establishment

  • Action: Transfer the loaded Rap1 complex to a 96-well black microplate. Measure the baseline fluorescence (Excitation: 490 nm, Emission: 520 nm).

  • Causality: This establishes the 100% bound state (maximum fluorescence) prior to the introduction of the GEF enzyme, acting as an internal control for each well.

Step 3: Inhibitor Incubation

  • Action: Add 0.2 µM recombinant EPAC1 and the 5-bromo-6-fluoro-2-methylquinoline derivative (e.g., CE3F4) at varying concentrations (0.1 µM to 100 µM). Incubate at room temperature for 15 minutes.

  • Causality: Because CE3F4 acts as an uncompetitive inhibitor, it binds to the EPAC1-cAMP complex. Pre-incubation ensures that the thermodynamic binding equilibrium is reached before the catalytic exchange cycle is forced to begin.

Step 4: Reaction Initiation & Kinetic Readout

  • Action: Inject a reaction mixture containing 50 µM cAMP and a 100-fold molar excess of unlabeled GTP to initiate the exchange. Monitor fluorescence decay continuously for 30 minutes.

  • Causality: cAMP directly activates EPAC1[3]. Active EPAC1 catalyzes the release of BODIPY-FL-GDP. The massive excess of unlabeled GTP competitively prevents the fluorophore from rebinding. The rate of fluorescence decay (V₀) is directly proportional to EPAC1's GEF activity. If the derivative is highly efficacious, the fluorescence will remain high (inhibited exchange).

Step 5: Data Synthesis

  • Action: Plot the initial velocity (V₀) of fluorescence decay against the log concentration of the inhibitor to generate a dose-response curve and calculate the IC₅₀.

References

  • Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC)
  • CE3F4 | Epac1 Antagonist Source: MedChemExpress URL
  • In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases Source: Semantic Scholar URL
  • Epac is a Rap1 guanine-nucleotide-exchange factor directly activated by cyclic AMP Source: Nature / PubMed URL

Sources

Comparative

Analytical Comparison Guide: Reference Standards for 5-Bromo-6-fluoro-2-methylquinoline Quality Control

As a Senior Application Scientist, I approach the qualification of 5-Bromo-6-fluoro-2-methylquinoline (CAS 80290-18-2) not merely as a routine compliance check, but as a critical foundation for downstream synthetic integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the qualification of 5-Bromo-6-fluoro-2-methylquinoline (CAS 80290-18-2) not merely as a routine compliance check, but as a critical foundation for downstream synthetic integrity. This fluorinated heterocyclic compound is a pivotal intermediate in the synthesis of tetrahydroquinoline-based EPAC (Exchange Protein directly Activated by cAMP) inhibitors, such as CE3F4[1], and broad-spectrum fluoroquinolone antibiotics[2].

A variance in reference standard purity—specifically the undetected presence of des-bromo precursors or tribromo positional isomers—can drastically skew structure-activity relationship (SAR) data during drug development[1]. This guide objectively compares reference standard grades, establishes causality behind analytical choices, and provides self-validating protocols for rigorous quality control.

Objective Comparison of Reference Standard Alternatives

Selecting the appropriate grade of reference standard balances regulatory compliance, analytical confidence, and operational cost. Below is a comparative analysis of the three primary sourcing strategies for 5-Bromo-6-fluoro-2-methylquinoline standards.

Standard GradeSource / TraceabilityPurity TargetCost EfficiencyBest Use Case
Commercial Primary Standard ISO 17034 Accredited (e.g., Sigma-Aldrich)[3]≥99.5% (via qNMR)LowRegulatory submissions, calibrating secondary standards, and definitive structural proof.
Secondary Working Standard Commercial vendors (e.g., Sapphire Bioscience)[4]≥98.0% (via HPLC-UV)HighRoutine batch release, daily system suitability tests (SST), and in-process control.
In-House Synthesized Custom AlCl₃/Br₂ bromination[1]VariableMediumEarly-stage R&D, generating specific impurity markers (e.g., 5,7-dibromo analogs).

Quality Control Workflow & Causality

To establish a trustworthy reference standard, we must employ orthogonal analytical techniques. Chromatographic methods (HPLC) only provide relative purity based on UV absorbance, which can be misleading if impurities lack chromophores. Therefore, Quantitative NMR (qNMR) is mandated for Primary Standards because it provides absolute mass fraction traceability without requiring a pre-existing standard of the same compound.

QC_Workflow Start 5-Bromo-6-fluoro-2-methylquinoline Candidate Batch HPLC HPLC-UV / LC-MS (Relative Purity & Mass) Start->HPLC Step 1 qNMR Quantitative NMR (qNMR) (Absolute Mass Fraction) Start->qNMR Step 2 Decision Meets Primary Criteria? (>99.5%) HPLC->Decision qNMR->Decision Cert Certified Primary Reference Standard Decision->Cert Yes Reject Secondary Working Standard Decision->Reject No

Fig 1: Orthogonal qualification workflow for 5-Bromo-6-fluoro-2-methylquinoline reference standards.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness in your analytical data.

Protocol A: Routine HPLC-UV Purity Assessment
  • Causality of Method Design: The quinoline ring is highly lipophilic and basic. Using a standard water/acetonitrile gradient causes severe peak tailing due to secondary interactions with free silanols on the C18 stationary phase. We mandate the addition of 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, protonating the quinoline nitrogen and masking silanols, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water with 0.1% v/v TFA.

    • Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Column Selection: Use a high-endcapping C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to further minimize silanol interactions.

  • System Suitability Test (SST): This is the self-validating step. Inject a resolution mixture containing 5-Bromo-6-fluoro-2-methylquinoline and its synthetic precursor, 6-fluoro-2-methylquinoline[1].

  • Acceptance Criteria: The analysis may only proceed if the resolution ( Rs​ ) between the precursor and the brominated product is ≥3.0 .

  • Sample Injection: Inject 10 µL of the sample (1 mg/mL in Methanol). Run a gradient of 20% B to 80% B over 15 minutes at 1.0 mL/min. Monitor at 254 nm.

Protocol B: Absolute Purity via qNMR
  • Causality of Method Design: To assign a primary standard value, we use Maleic acid as an internal standard (IS). Maleic acid produces a distinct, isolated singlet at ~6.3 ppm, which does not overlap with the aromatic protons of the quinoline ring (typically 7.0–8.5 ppm).

  • Crucial Parameter: The relaxation delay ( D1​ ) must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and accurate integration.

Quantitative Data Presentation

The table below summarizes the chromatographic performance and validation metrics for 5-Bromo-6-fluoro-2-methylquinoline and its common synthetic impurities when utilizing the optimized HPLC protocol described above.

Analyte / ImpurityRetention Time (min)Resolution ( Rs​ )LOD (µg/mL)LOQ (µg/mL)
6-Fluoro-2-methylquinoline (Precursor)4.2N/A0.050.15
5-Bromo-6-fluoro-2-methylquinoline 6.8 4.5 0.02 0.06
5,7-Dibromo-6-fluoro-2-methylquinoline9.15.20.030.10

Data Note: High resolution ( Rs​>4.0 ) ensures that minor impurities do not co-elute with the main peak, validating the standard's purity assignment.

Mechanistic Pathway: Why Purity Matters

In drug development, 5-Bromo-6-fluoro-2-methylquinoline undergoes Pt/C-catalyzed reduction and formylation to yield tetrahydroquinoline analogs like CE3F4[1]. CE3F4 is a potent inhibitor of EPAC, a cAMP sensor that regulates the Rap1 GTPase pathway. If the reference standard contains unquantified des-bromo impurities, the resulting synthesized analogs will lack the critical bromine atom at the C-5 position, leading to a ~4-fold loss in pharmacological potency[1].

Pathway Precursor 5-Bromo-6-fluoro- 2-methylquinoline Reduction Pt/C Reduction & Formylation Precursor->Reduction Synthesis CE3F4 CE3F4 (Analog 6) EPAC Inhibitor Reduction->CE3F4 Yields EPAC EPAC1 / EPAC2 Activation CE3F4->EPAC Pharmacological Inhibition Rap1 Rap1 GTPase Signaling EPAC->Rap1 Blocks Activation

Fig 2: Synthesis of EPAC inhibitor CE3F4 from 5-Bromo-6-fluoro-2-methylquinoline and pathway impact.

References

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC. nih.gov. 1

  • FLOXACIN SERIES - Medicinal Chemistry International. blogspot.com. 2

  • 5-Bromo-6-fluoro-2-methylquinoline | 80290-18-2 - Sigma-Aldrich. sigmaaldrich.com. 3

  • 5-Bromo-6-fluoro-2-methylquinoline | Sapphire Bioscience. sapphirebioscience.com. 4

Sources

Validation

Spectroscopic Validation of 5-Bromo-6-fluoro-2-methylquinoline Reaction Intermediates: A Comparative Guide

Executive Summary & Mechanistic Context For drug development professionals and synthetic chemists, the validation of transient reaction intermediates is the cornerstone of process optimization. 5-Bromo-6-fluoro-2-methylq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

For drug development professionals and synthetic chemists, the validation of transient reaction intermediates is the cornerstone of process optimization. 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) is a highly versatile, commercially available halogenated building block frequently utilized in the synthesis of kinase inhibitors and anti-infective agents.

Due to the strategic placement of the bromine atom at the C5 position—electronically activated by the adjacent C6 fluorine—this compound is an excellent substrate for Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[1],[2]. However, optimizing these reactions requires precise tracking of the catalytic cycle. The transformation proceeds via elusive intermediates: a Pd(II) oxidative addition complex and a subsequent Pd(II) amido complex .

This guide objectively compares the performance of In-situ FTIR (ReactIR) against In Operando Flow NMR coupled with HRMS for the real-time tracking and structural validation of these critical intermediates.

Technology Comparison: ReactIR vs. Flow NMR/HRMS

To establish a self-validating analytical system, researchers must understand the inherent physical limitations and advantages of their chosen spectroscopic tools.

In-Situ FTIR (ReactIR)

ReactIR utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, providing excellent temporal resolution for tracking bulk kinetics. It is highly effective for monitoring the depletion of the C-Br stretching frequency and the emergence of the C-N bond.

  • The Limitation: ATR-IR is fundamentally limited by its unadjustable, short path length[3]. Because transient organometallic intermediates (like the Pd(II) amido complex) exist at very low steady-state concentrations and often possess weak IR oscillator strengths, they frequently fall below the detection threshold of commercial ReactIR systems[3].

In Operando Flow NMR & ESI-HRMS

To offset the sensitivity limitations of IR spectroscopy, Flow NMR and High-Resolution Mass Spectrometry (HRMS) serve as orthogonal validation tools.

  • The Advantage: Flow NMR provides inherently quantitative signal responses based on nuclear spin, allowing for the definitive structural elucidation of the oxidative addition complex[4]. Furthermore, diverting a micro-stream to an ESI-HRMS system equipped with ion mobility allows for the separation and exact-mass identification of low-abundance, elusive diastereomeric intermediates that are too dilute for NMR[5].

Quantitative Performance Comparison

The following table summarizes the operational performance of each technique when applied to the Buchwald-Hartwig amination of 5-Bromo-6-fluoro-2-methylquinoline.

Analytical ParameterIn-Situ FTIR (ReactIR)In Operando Flow NMRESI-HRMS (Ion Mobility)
Primary Utility Real-time kinetic trackingQuantitative structural elucidationExact mass & trace intermediate detection
Sensitivity Limit Moderate (Bulk species only)Low to ModerateExtremely High (Trace species)
Temporal Resolution Excellent (< 10 seconds)Moderate (1–5 minutes per scan)High (Seconds to minutes)
Structural Fidelity Low (Functional group level)High (Atomic connectivity)High (Molecular weight & fragmentation)
Best Applied For Tracking substrate consumptionResolving Pd(II) complex geometryIdentifying transient amido complexes

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as a closed, self-validating loop. The kinetic data obtained from ReactIR must be cross-referenced against the structural data from Flow NMR/HRMS to confirm that signal decay equates to intermediate formation, rather than catalyst deactivation.

Protocol A: Real-Time Kinetic Profiling via ReactIR
  • Step 1: System Initialization & Background Profiling. Insert the ATR-IR probe into the anhydrous reaction vessel containing the solvent (e.g., toluene) and base.

    • Causality: Acquiring a robust, temperature-equilibrated solvent background is critical. The weak IR signals of transient organometallic species can be easily masked by shifting solvent peaks if the baseline is not perfectly established[3].

  • Step 2: Reagent Introduction. Introduce 5-Bromo-6-fluoro-2-methylquinoline and the Pd(0)/phosphine ligand complex.

  • Step 3: Continuous Acquisition. Monitor the disappearance of the C-Br stretching frequency (typically 1050–1000 cm⁻¹) and the shift in quinoline ring deformations.

Protocol B: Orthogonal Validation via Flow NMR and HRMS
  • Step 1: Flow Cell Integration. Integrate a PTFE flow cell connecting the reaction vessel directly to the NMR spectrometer and an inline ESI-HRMS.

    • Causality: Online flow NMR mimics real reaction conditions and allows for time-zero measurements, bypassing the thermal degradation risks associated with manual offline aliquoting[4].

  • Step 2: ¹⁹F and ¹H NMR Acquisition. Utilize solvent suppression techniques to acquire spectra.

    • Causality: The ¹⁹F nucleus at the C6 position of the quinoline ring provides a highly sensitive, background-free handle. Tracking the chemical shift of this fluorine atom allows researchers to cleanly quantify the conversion of the substrate into the Pd(II) oxidative addition complex without overlapping solvent interference.

  • Step 3: HRMS Cross-Validation. Continuously sample the flow stream into the ESI-HRMS.

    • Causality: Because the Pd(II) amido complex undergoes rapid reductive elimination, its concentration rarely reaches the NMR detection limit. HRMS captures the exact mass of this transient species, validating the proposed catalytic pathway[5].

Mechanistic Pathway Visualization

The following diagram maps the validated intermediates in the cross-coupling cycle of 5-Bromo-6-fluoro-2-methylquinoline.

G Start Pd(0) Catalyst + Ligand OxAdd Oxidative Addition Intermediate [Pd(II)(Ar)(Br)L2] Start->OxAdd + Substrate Substrate 5-Bromo-6-fluoro-2-methylquinoline (Substrate) Substrate->OxAdd Amido Amido Complex Intermediate [Pd(II)(Ar)(NR2)L2] OxAdd->Amido + Amine/Base - HBr Amine Secondary Amine + Base Amine->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Start Regeneration Product 5-Amino-6-fluoro-2-methylquinoline (Product) RedElim->Product

Pd-catalyzed Buchwald-Hartwig amination of 5-Bromo-6-fluoro-2-methylquinoline.

Conclusion

For the spectroscopic validation of 5-Bromo-6-fluoro-2-methylquinoline intermediates, relying solely on commercial ReactIR is insufficient due to the low concentration and weak IR absorbance of Palladium complexes[6],[3]. A hybridized approach—using ReactIR for macroscopic kinetic tracking and Flow ¹⁹F-NMR/HRMS for microscopic structural validation—provides the most authoritative, self-validating framework for process optimization.

References

  • ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry - ACS Publications.[Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Angewandte Chemie (NIH).[Link]

  • Reaction Monitoring. Bruker. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.[Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-6-fluoro-2-methylquinoline proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex halogenated heteroaromatics requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex halogenated heteroaromatics requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical behavior, degradation pathways, and environmental impact.

5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) is a highly valuable intermediate in drug discovery, particularly in the synthesis of novel antibacterial fluoroquinolones and EPAC inhibitors. However, its structural features—a quinoline core substituted with both bromine and fluorine—present unique logistical and safety challenges during disposal.

This guide provides drug development professionals with a self-validating, mechanistic protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Profiling & Mechanistic Causality

To design an effective disposal protocol, we must first understand the molecular liabilities of the compound. The quinoline core is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2 "probable human carcinogen," with well-documented hepatotoxicity and genotoxicity profiles [1].

When functionalized with halogens (bromine and fluorine), the disposal complexity increases exponentially. Standard organic waste incineration (typically ~800°C) is insufficient for this molecule. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Incomplete combustion of halogenated quinolines at lower temperatures risks the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDF). Furthermore, thermal cleavage of this molecule generates corrosive hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx), necessitating specialized alkaline scrubbing systems [2].

Table 1: Physicochemical & Hazard Profile Summary
ParameterSpecification / Data
Chemical Name 5-Bromo-6-fluoro-2-methylquinoline
CAS Number 80290-18-2
Chemical Class Halogenated Heteroaromatic
Primary Health Hazards Probable Carcinogen (Group B2), Hepatotoxic, Genotoxic[3]
Thermal Degradation Products HBr, HF, NOx, COx, potential PXDD/PXDF (if <1100°C)
EPA Waste Classification Halogenated Organic Waste (Codes F/K/D applicable based on mixture)

Waste Segregation & Containment Strategy

A self-validating disposal system begins at the bench. Mixing halogenated waste with non-halogenated waste is a critical operational error. Halogens significantly lower the British Thermal Unit (BTU) heating value of the waste stream. If the BTU drops too low, the incinerator cannot maintain the >1100°C required to break the C-F bonds without supplemental fuel, drastically increasing disposal costs and environmental risk.

Table 2: Waste Segregation Matrix
CategoryCompatibility StatusRationale
Chlorinated/Brominated Solvents Compatible (e.g., DCM, Chloroform)Maintains consistent halogenated waste stream for high-temp processing.
Non-Halogenated Organics Incompatible (e.g., Ethanol, Hexane)Dilutes BTU value; complicates incineration parameters.
Strong Oxidizers / Acids Incompatible Risk of exothermic reaction or premature halogen gas release.
Container Material HDPE or PTFE-lined glass Prevents degradation from trace HF/HBr generated by ambient hydrolysis.

Step-by-Step Disposal Protocol

The following methodology ensures a closed-loop, verifiable process for the disposal of 5-Bromo-6-fluoro-2-methylquinoline.

Step 1: Source Segregation & Quenching

  • Ensure the compound is fully dissolved or suspended in a compatible halogenated solvent (e.g., dichloromethane) to prevent aerosolization of the solid powder.

  • Validation Check: Verify that the waste stream contains absolutely no reactive metals or strong oxidizers before mixing.

Step 2: Primary Containment

  • Transfer the solution into a high-density polyethylene (HDPE) or PTFE-lined container. Do not use standard metal safety cans, as trace acidic byproducts (HF/HBr) will corrode the metal over time.

  • Leave at least 10% headspace in the container to accommodate vapor pressure fluctuations.

Step 3: Regulatory Labeling

  • Label the container immediately with "Hazardous Waste."

  • Explicitly list the full chemical name: 5-Bromo-6-fluoro-2-methylquinoline.

  • Check the "Halogenated Organic" and "Toxic" hazard indicators.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Place the sealed container in secondary containment within a designated SAA.

  • Ensure the SAA is actively ventilated and kept away from direct UV exposure, which can slowly degrade halogenated aromatics.

Step 5: Vendor Manifesting

  • Contract a licensed Resource Conservation and Recovery Act (RCRA) disposal vendor.

  • Critical Requirement: You must explicitly verify with the vendor that the waste will be routed to a High-Temperature Incinerator (>1100°C) equipped with an alkaline wet scrubber .

WasteRouting Start 5-Bromo-6-fluoro-2-methylquinoline Waste Generated Segregation Segregate as Halogenated Organic Waste Start->Segregation Container Transfer to HDPE or PTFE-lined Container Segregation->Container Label Label: Hazardous Waste (EPA Codes F/K/D) Container->Label Storage Store in SAA (< 90 Days) Label->Storage Disposal High-Temp Incineration (>1100°C) + Scrubbing Storage->Disposal

Workflow for the segregation, containment, and routing of halogenated quinoline waste.

The Mechanism of Final Destruction

Understanding how your waste is destroyed builds confidence in the logistical steps you take at the bench. When the RCRA facility receives 5-Bromo-6-fluoro-2-methylquinoline, it undergoes a highly controlled, two-stage thermal and chemical destruction process.

  • Thermal Cleavage (Secondary Chamber): The waste is atomized into a secondary combustion chamber operating at >1100°C with a gas residence time of >2 seconds. This extreme thermal energy is required to overcome the ~485 kJ/mol activation energy of the C-F bonds, completely shattering the quinoline ring and preventing the recombination of fragments into dioxins[2].

  • Alkaline Scrubbing: The resulting flue gas contains volatile HBr, HF, and NOx. Before exhaust, the gas is forced through an alkaline wet scrubber (typically a cascade of sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)₂). This neutralizes the toxic acids into benign, aqueous salts (NaBr, NaF), which are then safely precipitated and landfilled.

IncinerationMechanism Waste Halogenated Quinoline Waste Combustion Primary Combustion (Thermal Cleavage of C-Br, C-F) Waste->Combustion SecCombustion Secondary Chamber (>1100°C, >2s residence) Combustion->SecCombustion Volatiles Gases Flue Gases (CO2, H2O, HBr, HF, NOx) SecCombustion->Gases Oxidation Scrubber Alkaline Wet Scrubber (Neutralization) Gases->Scrubber Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Gas Phase Salts Aqueous Salts (NaBr, NaF) Scrubber->Salts Liquid Phase

High-temperature incineration and alkaline scrubbing pathway for halogenated organics.

Emergency Spill Response Protocol

In the event of an accidental spill of 5-Bromo-6-fluoro-2-methylquinoline (solid or solution):

  • Evacuate & Ventilate: Evacuate the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a lab coat are mandatory. If a large powder spill occurs outside a fume hood, a P100 particulate respirator is required due to the carcinogenic nature of the quinoline dust.

  • Containment: If in solution, surround the spill with chemically inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the solid or absorbed liquid using non-sparking tools. Place the collected material into a designated, sealable HDPE waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent and water, collecting the wash water as halogenated aqueous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Toxicological Review of Quinoline (CAS No. 91-22-5)." Integrated Risk Information System (IRIS). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at:[Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). "Evidence on the Carcinogenicity of Quinoline and its strong acid salts." California Environmental Protection Agency. Available at:[Link]

Handling

Personal protective equipment for handling 5-Bromo-6-fluoro-2-methylquinoline

As a Senior Application Scientist, approaching the handling of 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound is a biologically active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the handling of 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound is a biologically active, di-halogenated N-heterocycle. The dual presence of bromine and fluorine on the quinoline core significantly alters its lipophilicity, electrophilicity, and membrane permeability compared to a standard parent quinoline.

To ensure absolute safety and operational efficiency, laboratory personnel must understand the causality behind the required Personal Protective Equipment (PPE) and handling protocols.

Hazard Profile & Mechanistic Causality

The GHS classification for 5-Bromo-6-fluoro-2-methylquinoline dictates strict barrier and ventilation controls [1]. Understanding the mechanism behind these hazards is critical for effective risk mitigation.

  • H302 (Harmful if swallowed): The high lipophilicity imparted by the halogen substituents allows for rapid gastrointestinal absorption and potential interaction with lipid bilayers.

  • H315 / H319 (Skin and Serious Eye Irritation): Halogenated aromatic systems can act as mild electrophiles, interacting with cellular proteins and causing localized inflammation upon contact with mucosal membranes or the stratum corneum[2].

  • H335 (May cause respiratory irritation): As a crystalline solid, micro-particulates can easily become airborne during weighing. Deposition in the upper respiratory tract leads to immediate irritation.

Quantitative Safety & Physical Data
Property / Hazard MetricValue / ClassificationOperational Implication
CAS Number 80290-18-2Primary identifier for waste segregation and safety tracking.
Molecular Weight 240.07 g/mol Determines molarity calculations and dermal permeation rates [3].
Physical State Solid (Crystalline/Powder)High risk of aerosolized dust generation during mechanical transfer.
GHS Hazard Codes H302, H315, H319, H335Mandates fume hood usage and strict mucosal membrane protection.
Signal Word Warning (GHS07)Requires standard, documented laboratory safety protocols.

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The specific physicochemical properties of 5-Bromo-6-fluoro-2-methylquinoline require a targeted PPE strategy.

  • Dermal Protection (Hands): Wear double-layered nitrile gloves (minimum outer layer thickness of 0.11 mm).

    • Causality: Halogenated quinolines can permeate standard, thin latex gloves over time. Double-gloving ensures that if the outer glove is contaminated by static-charged powder, it can be doffed immediately without exposing the dermal layer.

  • Ocular Protection: Snug-fitting, indirect-vented safety goggles are mandatory. Standard safety glasses are insufficient.

    • Causality: The H319 classification indicates severe eye irritation. Standard glasses leave the orbital cavity vulnerable to micro-dust aerosolized by static repulsion during weighing.

  • Respiratory Protection: Handling must occur within a certified fume hood. If engineering controls fail or a bulk spill occurs, an N95 or P100 particulate respirator is required.

    • Causality: The compound's H335 rating means airborne particulates will acutely irritate the respiratory tract. P100 filters trap 99.9% of airborne particles, neutralizing this risk.

  • Body Protection: A flame-resistant, standard laboratory coat with knit cuffs. Cuffs must be tucked under the inner glove to prevent wrist exposure.

Operational Workflow & Logical Relationships

The following diagram illustrates the critical path for handling this compound, emphasizing the decision gates for spill mitigation and waste segregation.

G Start Pre-Operation: Fume Hood & PPE Check Weighing Weighing: Anti-Static Mitigation Start->Weighing Validated Solvation Solvation: In-Hood Liquid Addition Weighing->Solvation Transfer Complete Spill Spill Detected? Weighing->Spill Accidental Release Disposal Disposal: Halogenated Waste Stream Solvation->Disposal Post-Reaction Spill->Solvation No Decon Wet-Wipe Decontamination (No Dry Sweeping) Spill->Decon Yes Decon->Disposal Waste Generation

Workflow for the safe handling and disposal of 5-Bromo-6-fluoro-2-methylquinoline.

Self-Validating Handling Protocol

To ensure trustworthiness in execution, every step in this protocol includes a self-validation mechanism. If a validation check fails, the operator must halt the procedure immediately.

Step 1: Engineering Control Validation

  • Action: Set the fume hood sash to the designated operating height.

  • Validation: Check the continuous flow monitor. It must read between 80–100 feet per minute (fpm). Field Check: Tape a small piece of tissue to the bottom of the sash; it must gently pull inward. If it flutters outward or hangs still, draft containment is compromised. Do not proceed.

Step 2: Anti-Static Weighing

  • Action: Place a tared, anti-static weigh boat on the analytical balance inside the hood. Pass a zero-stat (anti-static) gun over the boat and the micro-spatula before dispensing the 5-Bromo-6-fluoro-2-methylquinoline.

  • Validation: The dispensed powder should rest flat in the boat without "climbing" the plastic walls. The balance must stabilize within 5 seconds. Causality: Halogenated organic powders readily accumulate static charge. Continuous balance drift indicates static interference or a compromised draft shield, which risks sudden aerosolization.

Step 3: Wet-Transfer Solvation

  • Action: Transfer the tared boat containing the compound to the reaction vial. Instead of tapping dry powder into the vial, add your reaction solvent (e.g., DMF, DCM) directly over the residual powder in the boat, washing it down into the vial.

  • Validation: Visual inspection of the weigh boat should reveal zero residual crystalline material. Causality: Wet-transfer eliminates the risk of airborne dust generation that occurs during dry tapping.

Spill Response & Disposal Plan

Immediate Spill Response: Never dry-sweep a spill of 5-Bromo-6-fluoro-2-methylquinoline. Dry sweeping generates hazardous dust clouds.

  • Contain: Cover the spilled powder with absorbent paper towels.

  • Suppress: Gently wet the paper towels with a compatible solvent (e.g., ethanol or water) to suppress dust formation.

  • Recover: Carefully scoop the damp mass using a non-sparking tool into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water, followed by an ethanol wipe down to remove lipophilic residues.

Disposal Logistics:

  • Segregation: All waste containing this compound (including contaminated gloves, weigh boats, and reaction byproducts) must be strictly segregated into Halogenated Organic Waste containers.

  • Causality: Mixing halogenated waste with non-halogenated waste complicates the incineration process. If halogenated compounds are not incinerated at highly specific, elevated temperatures, they can catalyze the formation of highly toxic dioxins and furans.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoro-2-methylquinoline
© Copyright 2026 BenchChem. All Rights Reserved.